molecular formula C7H6ClFO2S B1326293 3-Fluoro-2-methylbenzenesulfonylchloride CAS No. 875166-92-0

3-Fluoro-2-methylbenzenesulfonylchloride

Cat. No.: B1326293
CAS No.: 875166-92-0
M. Wt: 208.64 g/mol
InChI Key: WKJLXHQGXSWSCK-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylbenzenesulfonylchloride is a useful research compound. Its molecular formula is C7H6ClFO2S and its molecular weight is 208.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-6(9)3-2-4-7(5)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJLXHQGXSWSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647533
Record name 3-Fluoro-2-methylbenzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875166-92-0
Record name 3-Fluoro-2-methylbenzene-1-sulfonyl chloride
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Record name 3-fluoro-2-methylbenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride, with the Chemical Abstracts Service (CAS) number 875166-92-0 , is a fluorinated aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho and meta to the sulfonyl chloride moiety, respectively, imparts specific reactivity and properties that are of significant interest in the design and synthesis of novel compounds, particularly in the field of medicinal chemistry. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of derivative molecules, while the sulfonyl chloride group provides a reactive handle for the introduction of sulfonamide and sulfonate ester functionalities, which are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride is essential for its safe handling, storage, and application in chemical reactions. The available data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 875166-92-0[1][2][3][4]
Molecular Formula C₇H₆ClFO₂S[1][2][4]
Molecular Weight 208.64 g/mol [1][2][4][5]
Appearance Yellow to orange liquid or powder/liquid[4][6]
Boiling Point 265.3 °C at 760 mmHg[7]
Density 1.423 g/cm³[5][8]
Flash Point 114.3 °C[7]
Purity >95% to 98%[1][5][7]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[6]

Synthesis

The synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride typically involves the conversion of the corresponding aniline derivative, 3-fluoro-2-methylaniline, into the desired sulfonyl chloride. A common and effective method for this transformation is the Sandmeyer reaction.[9][10][11][12]

General Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable route to introduce a sulfonyl chloride group onto an aromatic ring starting from an aryl amine. The general workflow involves three key steps: diazotization of the amine, followed by reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent workup to isolate the sulfonyl chloride.

G A 3-Fluoro-2-methylaniline B Diazotization (NaNO2, HCl) A->B Step 1 C Aryldiazonium Salt B->C D Sandmeyer Reaction (SO2, CuCl2) C->D Step 2 E 3-Fluoro-2-methylbenzenesulfonyl chloride D->E

Figure 1: General workflow for the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride via the Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Fluoro-2-methylaniline[13][14][15]

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(II) chloride (CuCl₂)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: 3-Fluoro-2-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C. Copper(II) chloride (catalytic amount) is added. The freshly prepared diazonium salt solution is then added slowly to this mixture, and a vigorous evolution of nitrogen gas is observed. The reaction is allowed to proceed at a controlled temperature until the gas evolution ceases.

  • Workup and Purification: The reaction mixture is poured onto ice-water and extracted with dichloromethane. The combined organic layers are washed with water and saturated sodium bicarbonate solution to remove any acidic impurities. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Fluoro-2-methylbenzenesulfonyl chloride. Further purification can be achieved by vacuum distillation or column chromatography.

Reactivity and Chemical Behavior

The reactivity of 3-Fluoro-2-methylbenzenesulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. The presence of the ortho-methyl group may introduce some steric hindrance, potentially influencing the rate of reaction compared to less substituted analogues.

G A 3-Fluoro-2-methyl- benzenesulfonyl chloride B Primary/Secondary Amine (R1R2NH) A->B Nucleophilic Substitution D Alcohol (R3OH) A->D Nucleophilic Substitution C Sulfonamide B->C E Sulfonate Ester D->E

Figure 2: Key reactions of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Applications in Drug Discovery and Development

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with applications as antibacterial agents, diuretics, and enzyme inhibitors.[16][17] The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, 3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable building block for the synthesis of novel therapeutic agents.

Role as a Scaffold for Kinase Inhibitors

A significant application of substituted benzenesulfonyl chlorides is in the development of kinase inhibitors.[6][8][18][19] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The sulfonamide linkage derived from sulfonyl chlorides can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase active site. The fluorinated benzene ring of 3-Fluoro-2-methylbenzenesulfonyl chloride can be strategically employed to occupy hydrophobic pockets and form specific interactions within the ATP-binding site of kinases, potentially leading to potent and selective inhibitors.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

The following is a general protocol for the synthesis of a sulfonamide from 3-Fluoro-2-methylbenzenesulfonyl chloride and a primary or secondary amine.[20][21][22][23]

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • A primary or secondary amine

  • A suitable base (e.g., triethylamine or pyridine)

  • A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • To a solution of the amine (1.0 eq) and the base (1.2 eq) in the chosen solvent, 3-Fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the pure sulfonamide.

Safety and Handling

3-Fluoro-2-methylbenzenesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is also moisture-sensitive and should be stored under an inert atmosphere to prevent hydrolysis. In case of contact, the affected area should be flushed immediately with copious amounts of water.

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a reactive sulfonyl chloride group and a fluorinated, substituted aromatic ring allows for the creation of diverse libraries of compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory. As the demand for novel and more effective pharmaceuticals continues to grow, the importance of such specialized chemical intermediates is set to increase.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 3-Fluoro-2-methylbenzenesulfonyl chloride, a key intermediate in medicinal chemistry. Due to its role in the synthesis of novel sulfonamide drug candidates, a thorough understanding of its chemical and physical properties is essential for its effective application in drug discovery and development. This document outlines its structural features, spectroscopic profile, and plausible synthetic and analytical methodologies.

Chemical Structure and Properties

3-Fluoro-2-methylbenzenesulfonyl chloride possesses a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and a sulfonyl chloride group at the 1-position. The presence of the electron-withdrawing sulfonyl chloride and fluorine groups, along with the electron-donating methyl group, influences the reactivity and spectroscopic properties of the molecule.

Below is a diagram illustrating the chemical structure of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Caption: Chemical structure of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Physicochemical Properties
Property3-Fluoro-4-methylbenzenesulfonyl chloride[1]4-Fluoro-2-methylbenzenesulfonyl chloride[2]4-Fluoro-3-methylbenzenesulfonyl chloride[3]3-Fluoro-2-methylbenzenesulfonyl chloride (Predicted)
CAS Number 90260-13-27079-48-3629672-19-1875166-92-0
Molecular Formula C₇H₆ClFO₂SC₇H₆ClFO₂SC₇H₆ClFO₂SC₇H₆ClFO₂S
Molecular Weight 208.64 g/mol 208.64 g/mol 208.64 g/mol 208.64 g/mol
Physical Form Solid-SolidSolid
Melting Point 46-50 °C-35-40 °C40-55 °C
Boiling Point -245-246 °C-> 230 °C
Density -1.433 g/mL at 25 °C-~1.4 g/mL
Flash Point 110 °C110 °C-~110 °C

Synthesis and Purification

A common and effective method for the synthesis of aryl sulfonyl chlorides is the Sandmeyer-type reaction of the corresponding aniline.[4] For 3-Fluoro-2-methylbenzenesulfonyl chloride, this would involve the diazotization of 3-fluoro-2-methylaniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

The general workflow for this synthetic approach is illustrated below.

G General Synthetic Workflow start 3-Fluoro-2-methylaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (SO₂, CuCl) diazonium->sandmeyer crude Crude Product sandmeyer->crude purification Purification (e.g., Column Chromatography) crude->purification final 3-Fluoro-2-methylbenzenesulfonyl chloride purification->final

Caption: Proposed synthetic workflow for 3-Fluoro-2-methylbenzenesulfonyl chloride.

Experimental Protocol (Proposed)
  • Diazotization: 3-Fluoro-2-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, sulfur dioxide is bubbled through a cooled solution of acetic acid containing a catalytic amount of copper(I) chloride until saturation. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction mixture is poured into ice-water and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-Fluoro-2-methylbenzenesulfonyl chloride.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of 3-Fluoro-2-methylbenzenesulfonyl chloride. The expected spectroscopic data are summarized below, based on general principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique Expected Chemical Shifts (δ, ppm) and Coupling Patterns
¹H NMR - Aromatic protons: Three signals in the range of 7.0-8.0 ppm, exhibiting complex splitting patterns due to H-H and H-F couplings. - Methyl protons: A singlet or a closely spaced doublet (due to long-range H-F coupling) around 2.3-2.6 ppm.
¹³C NMR - Aromatic carbons: Six signals in the aromatic region (110-165 ppm). The carbon bearing the fluorine will show a large C-F coupling constant. - Methyl carbon: A signal in the aliphatic region (around 15-25 ppm).
¹⁹F NMR - A single resonance is expected for the fluorine atom, with its chemical shift influenced by the other substituents on the aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional Group Expected Absorption Frequency (cm⁻¹)
S=O (asymmetric stretch)1370-1390
S=O (symmetric stretch)1170-1190
C-F stretch1000-1300
Aromatic C=C stretch1450-1600
C-H (aromatic) stretch3000-3100
C-H (aliphatic) stretch2850-3000
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique Expected Observations
Electron Ionization (EI-MS) - Molecular Ion (M⁺): A peak corresponding to the molecular weight (208.64 g/mol ) should be observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M⁺ and M+2 peaks. - Key Fragments: Loss of Cl (M-35), loss of SO₂ (M-64), and cleavage of the C-S bond are expected fragmentation pathways.

The general workflow for the characterization of a synthesized compound like 3-Fluoro-2-methylbenzenesulfonyl chloride is depicted below.

G General Characterization Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final Confirmed Structure data_analysis->final

Caption: A typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Applications in Drug Development

Sulfonyl chlorides are valuable reagents in medicinal chemistry, primarily serving as precursors for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The specific substitution pattern of 3-Fluoro-2-methylbenzenesulfonyl chloride offers a unique scaffold for the generation of novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic properties. The fluorine and methyl substituents can modulate the lipophilicity, metabolic stability, and binding interactions of the final sulfonamide derivatives.

Safety and Handling

3-Fluoro-2-methylbenzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Store in a cool, dry place away from moisture.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-Fluoro-2-methylbenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route detailed is the Sandmeyer-type reaction, a robust and widely used method for converting aromatic amines into sulfonyl chlorides.

Synthesis Pathway: The Sandmeyer Reaction

The synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride is most effectively achieved via a Sandmeyer-type reaction starting from 3-Fluoro-2-methylaniline.[1][2] This process involves two main stages:

  • Diazotization: The primary aromatic amine, 3-Fluoro-2-methylaniline, is converted into a diazonium salt using nitrous acid. The nitrous acid is generated in-situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures (typically -10°C to -5°C) to ensure the stability of the diazonium salt intermediate.[2][3][4][5]

  • Chlorosulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst.[1] This step substitutes the diazonium group with a sulfonyl chloride group. Modern variations of this reaction may use stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to improve safety and handling.[6][7][8]

The overall reaction transforms the readily available aniline into the more synthetically versatile sulfonyl chloride.

Synthesis_Pathway cluster_product Final Product A 3-Fluoro-2-methylaniline B 3-Fluoro-2-methylbenzene- diazonium chloride A->B Diazotization (-10°C to -5°C) R1 NaNO₂, aq. HCl C 3-Fluoro-2-methylbenzenesulfonyl chloride B->C Sandmeyer Reaction (e.g., rt to 75°C) R2 SO₂ (or DABSO) CuCl₂ (catalyst)

Caption: Synthetic pathway for 3-Fluoro-2-methylbenzenesulfonyl chloride.

Experimental Protocols

The following protocols are based on established procedures for Sandmeyer-type chlorosulfonylation reactions.[2][3]

CompoundMolar Mass ( g/mol )QuantityMoles (mol)Notes
3-Fluoro-2-methylaniline125.1412.5 g0.10Starting material.[9][10]
Concentrated HCl36.46~40 mL~0.48For salt formation and diazotization.
Sodium Nitrite (NaNO₂)69.007.6 g0.11Dissolved in ~15 mL water.
Acetic Acid (Glacial)60.05~120 mL-Solvent for SO₂.
Sulfur Dioxide (SO₂)64.07~13 g~0.20Gas or from a surrogate like DABSO.[6][7]
Copper(I) Chloride (CuCl)98.993.0 g0.03Catalyst.
Diethyl Ether / Toluene-As needed-Extraction solvent.
Saturated NaHCO₃-As needed-For washing/neutralization.
Anhydrous MgSO₄ / Na₂SO₄-As needed-Drying agent.

Step 1: Diazotization of 3-Fluoro-2-methylaniline

  • In a 250 mL beaker equipped with a mechanical stirrer, add 3-Fluoro-2-methylaniline (12.5 g, 0.10 mol) to a mixture of concentrated hydrochloric acid (40 mL) and water (10 mL). Stir to form the hydrochloride salt, which may precipitate.

  • Cool the mixture to between -10°C and -5°C using a dry ice/ethanol or ice/salt bath. Efficient stirring is crucial.[2]

  • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL).

  • Add the sodium nitrite solution dropwise to the stirred aniline suspension. The rate of addition must be controlled to maintain the temperature below -5°C to prevent decomposition of the diazonium salt and formation of by-products.[2] The total addition time should be approximately 45-60 minutes.

  • After the addition is complete, continue stirring the mixture at -10°C to -5°C for an additional 30-45 minutes to ensure complete diazotization. The resulting mixture is the diazonium salt suspension.

Step 2: Sandmeyer Chlorosulfonylation

  • In a separate large beaker (e.g., 1 L), place glacial acetic acid (120 mL) and cool it in an ice bath.

  • Bubble sulfur dioxide gas through the acetic acid until the solution is saturated. Alternatively, a stable SO₂ surrogate like DABSO can be used according to modern protocols.[6][8]

  • Add copper(I) chloride (3.0 g) to the sulfur dioxide solution. Continue bubbling SO₂ until the yellow-green suspension turns blue-green, indicating the formation of the copper complex.[2][3]

  • While maintaining the temperature of the SO₂/CuCl solution below 30°C (using an ice bath), add the previously prepared cold diazonium salt suspension in portions over 30-40 minutes.[2] Foaming is likely to occur and can be controlled with a few drops of ether.

  • After the addition is complete, stir the reaction mixture for an additional 1-2 hours, allowing it to slowly warm to room temperature.

The purification strategy aims to remove acidic impurities, copper salts, and unreacted starting materials. Aryl sulfonyl chlorides are susceptible to hydrolysis, so exposure to water should be minimized, especially under non-acidic conditions.[1][11]

  • Quenching and Extraction:

    • Pour the reaction mixture slowly into a beaker containing 1 L of ice water with vigorous stirring.

    • The crude 3-Fluoro-2-methylbenzenesulfonyl chloride will separate as an oil or precipitate as a solid.

    • Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like diethyl ether or toluene (3 x 150 mL).[12]

  • Washing:

    • Combine the organic extracts.

    • Wash the organic layer sequentially with cold water (2 x 200 mL) to remove acetic acid and copper salts.

    • Carefully wash with a cold, saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize residual acids.[13] Caution: Vigorous gas evolution (CO₂) will occur. Vent the separatory funnel frequently.[3]

    • Wash one final time with brine (100 mL).

  • Drying and Solvent Removal:

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13]

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

  • Final Purification:

    • Vacuum Distillation: For liquid sulfonyl chlorides, fractional distillation under reduced pressure is the most effective purification method.[11][13] This removes non-volatile impurities and any remaining solvent.

    • Recrystallization: If the product is a solid, it can be recrystallized from a non-polar solvent such as hexane or a toluene-hexane mixture.[12][13]

Purification_Workflow A Reaction Mixture B Quench with Ice Water A->B C Crude Product (Aqueous Suspension) B->C D Solvent Extraction (e.g., Toluene) C->D E Organic Phase D->E F Aqueous Phase (Discard) D->F G Wash with Water & Saturated NaHCO₃ E->G H Washed Organic Phase G->H I Dry over MgSO₄ H->I J Dried Solution I->J K Solvent Evaporation J->K L Crude Oil / Solid K->L M Vacuum Distillation or Recrystallization L->M N Pure 3-Fluoro-2-methyl- benzenesulfonyl chloride M->N

Caption: General workflow for the purification of the target compound.

Quantitative Data and Characterization

ParameterExpected Value / Data
Yield 50-85% (Typical for Sandmeyer chlorosulfonylations).[2]
Appearance Colorless to pale yellow oil or low-melting solid.
Purity (Post-Purification) >95-98% (Determined by GC-MS or ¹H NMR).[8][14]
Molecular Formula C₇H₆ClFO₂S
Molecular Weight 208.64 g/mol

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and substitution pattern of the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretches of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1185 cm⁻¹).

Safety and Handling

  • Sulfonyl chlorides are corrosive and react with moisture. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[13]

  • Diazonium salts are potentially explosive, especially when isolated and dried. The protocol is designed to generate and use them in-situ in a cold solution to mitigate this risk.[7][8]

  • Sulfur dioxide is a toxic and corrosive gas. Handle with extreme care in a fume hood.

  • The reaction quenching and neutralization steps can be highly exothermic and involve significant gas evolution. Perform these steps slowly and with adequate cooling.[3]

References

An In-depth Technical Guide to the Spectral Data of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-Fluoro-2-methylbenzenesulfonyl chloride (CAS No. 875166-92-0), a key reagent and building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on its molecular structure, supported by data from analogous compounds. Furthermore, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of 3-Fluoro-2-methylbenzenesulfonyl chloride. These predictions are derived from established principles of spectroscopy and analysis of structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
~ 7.8 - 8.0dddJ(H,H) ≈ 8.0, J(H,F) ≈ 5.0, J(H,H) ≈ 1.51HH-6
~ 7.4 - 7.6tJ(H,H) ≈ 8.01HH-5
~ 7.2 - 7.3ddJ(H,H) ≈ 8.0, J(H,F) ≈ 9.01HH-4
~ 2.7s-3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~ 160 (d, ¹J(C,F) ≈ 250 Hz)C-3
~ 140C-1
~ 135 (d, ³J(C,F) ≈ 8 Hz)C-5
~ 132 (d, ⁴J(C,F) ≈ 3 Hz)C-6
~ 125 (d, ²J(C,F) ≈ 20 Hz)C-4
~ 120 (d, ²J(C,F) ≈ 20 Hz)C-2
~ 15 (d, ³J(C,F) ≈ 4 Hz)-CH₃

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ -110 to -120m-Ar-F
Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000C-H stretch (aromatic)Medium
2980 - 2900C-H stretch (aliphatic, -CH₃)Weak
1600 - 1580, 1480 - 1450C=C stretch (aromatic ring)Medium to Strong
1380 - 1360SO₂ asymmetric stretchStrong
1190 - 1170SO₂ symmetric stretchStrong
1250 - 1200C-F stretchStrong
800 - 750C-H bend (aromatic)Strong
600 - 500S-Cl stretchMedium
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonRelative Abundance
208/210[M]⁺ (Molecular ion)Moderate (with ³⁷Cl isotope peak)
173[M - Cl]⁺Low
143[M - SO₂Cl]⁺High
109[C₇H₆F]⁺Moderate
99/101[SO₂Cl]⁺Low (with ³⁷Cl isotope peak)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for 3-Fluoro-2-methylbenzenesulfonyl chloride.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Dissolve approximately 10-20 mg of 3-Fluoro-2-methylbenzenesulfonyl chloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its non-reactivity.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).

2.1.2. Data Acquisition

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR:

    • Use a standard pulse sequence.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect 16-64 scans for a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • For ¹⁹F NMR:

    • Use a standard pulse sequence, often without proton decoupling to observe H-F couplings.

    • Reference the spectrum to an external standard like CFCl₃ (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

  • Thin Film (for liquids or low-melting solids): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Solution: Dissolve the compound in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.

2.2.2. Data Acquisition

  • Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

  • Place the prepared sample in the spectrometer.

  • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

2.3.1. Sample Introduction

  • Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent and inject it onto a GC column for separation prior to introduction into the mass spectrometer.

2.3.2. Data Acquisition

  • Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to primarily observe the molecular ion.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the signaling pathways involved in NMR spectroscopy.

Spectral_Data_Acquisition_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 3-Fluoro-2-methylbenzenesulfonyl chloride NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare as Thin Film or KBr Pellet Sample->IR_Prep IR MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep MS NMR_Analysis NMR Spectrometer NMR_Prep->NMR_Analysis IR_Analysis IR Spectrometer IR_Prep->IR_Analysis MS_Analysis Mass Spectrometer MS_Prep->MS_Analysis NMR_Data NMR Spectrum (δ vs. Intensity) NMR_Analysis->NMR_Data IR_Data IR Spectrum (cm⁻¹ vs. Transmittance) IR_Analysis->IR_Data MS_Data Mass Spectrum (m/z vs. Abundance) MS_Analysis->MS_Data NMR_Signaling_Pathway cluster_excitation Nuclear Excitation cluster_relaxation Relaxation and Signal Detection cluster_processing Data Processing Nuclei ¹H, ¹³C, ¹⁹F Nuclei in Magnetic Field (B₀) RF_Pulse Radiofrequency (RF) Pulse Excited_State Excited Nuclear Spin State RF_Pulse->Excited_State Absorption of Energy Relaxation Relaxation to Ground State Excited_State->Relaxation Energy Release FID Free Induction Decay (FID) (Emitted RF Signal) Relaxation->FID Detector Detector Coil FID->Detector Detection FT Fourier Transform Detector->FT NMR_Spectrum NMR Spectrum (Frequency vs. Intensity) FT->NMR_Spectrum Conversion

physical and chemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride, with the CAS number 875166-92-0, is a fluorinated aromatic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern—a fluorine atom and a methyl group ortho and meta to the sulfonyl chloride functionality, respectively—offers chemists a valuable scaffold for the synthesis of novel and complex molecules. The presence of the fluorine atom can modulate the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in pharmaceutical research.

Physical and Chemical Properties

The known physical and chemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 875166-92-0
Molecular Formula C₇H₆ClFO₂S
Molecular Weight 208.64 g/mol
Boiling Point 265.3 °C at 760 mmHg
Density 1.423 g/cm³
Flash Point 114.3 °C

Experimental Protocols

Synthesis of 3-Fluoro-2-methylbenzenesulfonyl Chloride via Sandmeyer-Type Reaction

A plausible and widely used method for the synthesis of aryl sulfonyl chlorides from the corresponding anilines is the Sandmeyer reaction. This procedure involves the diazotization of the aniline followed by a copper-catalyzed chlorosulfonylation. The following is a detailed experimental protocol adapted from general Sandmeyer reaction procedures for the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride from 3-fluoro-2-methylaniline.

Materials:

  • 3-Fluoro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) as a catalyst

  • Acetonitrile (MeCN) or another suitable organic solvent

  • tert-Butyl nitrite

  • Ice

  • Water (H₂O)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization of 3-Fluoro-2-methylaniline:

    • In a reaction vessel, dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

    • Add concentrated hydrochloric acid to the solution while maintaining the temperature at 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Chlorosulfonylation:

    • In a separate reaction vessel, prepare a solution or suspension of a sulfur dioxide source (e.g., by bubbling SO₂ gas through the solvent or using DABSO) and a catalytic amount of copper(I) or copper(II) chloride in the same solvent (e.g., acetonitrile) saturated with HCl.

    • Cool this mixture to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper catalyst mixture. The addition should be controlled to manage the evolution of nitrogen gas.

    • Alternatively, for a one-pot procedure, combine the aniline, a stable SO₂ surrogate (DABSO), and a copper catalyst in a suitable solvent, followed by the controlled addition of an acid and a diazotizing agent like tert-butyl nitrite at room temperature.[1]

  • Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

    • Pour the reaction mixture into ice-water.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-2-methylbenzenesulfonyl chloride.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G Workflow for the Synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride cluster_diazotization Diazotization cluster_chlorosulfonylation Chlorosulfonylation cluster_workup Work-up & Purification start 3-Fluoro-2-methylaniline diazotization Dissolve in Solvent + HCl Cool to 0-5 °C start->diazotization add_nitrite Add NaNO₂ solution Maintain T < 5 °C diazotization->add_nitrite diazonium_salt 3-Fluoro-2-methylbenzenediazonium chloride add_nitrite->diazonium_salt reaction Add diazonium salt solution to SO₂/Cu catalyst mixture diazonium_salt->reaction so2_prep Prepare SO₂ source + CuCl/CuCl₂ in Solvent + HCl so2_prep->reaction product_formation Formation of 3-Fluoro-2-methylbenzenesulfonyl chloride reaction->product_formation quench Pour into ice-water product_formation->quench extraction Extract with organic solvent quench->extraction wash Wash with H₂O, NaHCO₃, Brine extraction->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by vacuum distillation or column chromatography concentrate->purify final_product Pure 3-Fluoro-2-methylbenzenesulfonyl chloride purify->final_product

A plausible workflow for the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Chemical Reactivity and Applications in Drug Development

The sulfonyl chloride functional group is a highly reactive electrophile, making 3-Fluoro-2-methylbenzenesulfonyl chloride a valuable intermediate in organic synthesis. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is central to its application in drug discovery, where the sulfonamide moiety is a common pharmacophore found in numerous therapeutic agents, including antibiotics, diuretics, and anticancer drugs.

The presence of the fluoro and methyl substituents on the aromatic ring can influence the reactivity of the sulfonyl chloride and the biological activity of the resulting derivatives. The fluorine atom, with its high electronegativity, can affect the pKa of adjacent functional groups and participate in hydrogen bonding, potentially enhancing the binding affinity of a drug molecule to its target protein. The methyl group can provide steric bulk and influence the molecule's conformation.

G Role of 3-Fluoro-2-methylbenzenesulfonyl chloride in Medicinal Chemistry cluster_reactions Reactions with Nucleophiles cluster_products Formation of Bioactive Moieties cluster_applications Potential Therapeutic Applications start 3-Fluoro-2-methylbenzenesulfonyl chloride amines Amines (R-NH₂) start->amines alcohols Alcohols (R-OH) start->alcohols thiols Thiols (R-SH) start->thiols sulfonamides Sulfonamides amines->sulfonamides sulfonates Sulfonate Esters alcohols->sulfonates thioesters Thioesters thiols->thioesters drug_candidates Novel Drug Candidates sulfonamides->drug_candidates sulfonates->drug_candidates thioesters->drug_candidates biological_testing Biological Evaluation (e.g., enzyme inhibition, cell-based assays) drug_candidates->biological_testing

Illustrative role of 3-Fluoro-2-methylbenzenesulfonyl chloride as a building block.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons, with coupling patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1335 cm⁻¹ and 1180-1165 cm⁻¹) and C-F stretching.

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a promising chemical intermediate for researchers and scientists in the field of drug development. Its unique structural features and the high reactivity of the sulfonyl chloride group offer a versatile platform for the synthesis of a diverse range of potentially bioactive molecules. While detailed experimental protocols and extensive application data are still emerging, the foundational chemical and physical properties, along with established synthetic methodologies like the Sandmeyer reaction, provide a solid basis for its utilization in the laboratory. The continued exploration of this compound and its derivatives is likely to contribute to the discovery of new therapeutic agents.

References

solubility and stability of 3-Fluoro-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 3-Fluoro-2-methylbenzenesulfonyl chloride

Disclaimer: Publicly available quantitative solubility and stability data for 3-Fluoro-2-methylbenzenesulfonyl chloride is limited. This guide is therefore based on the established chemical principles governing aryl sulfonyl chlorides, data from analogous compounds, and standard methodologies for chemical characterization. The provided protocols and data tables are illustrative and should be adapted for specific experimental contexts.

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is an organosulfur compound featuring a benzene ring substituted with fluoro, methyl, and sulfonyl chloride functional groups. As a sulfonyl chloride, it is a reactive intermediate primarily utilized in organic synthesis. Its structural motifs make it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The sulfonyl chloride moiety allows for the facile formation of sulfonamides and sulfonate esters, which are present in numerous pharmaceuticals. Understanding the solubility and stability of this reagent is critical for its effective handling, storage, and application in synthetic protocols.

Physicochemical Properties

While specific experimental data is scarce, some basic properties can be identified from chemical suppliers.

PropertyValue/Information
Molecular Formula C₇H₆ClFO₂S
Molecular Weight 208.64 g/mol
CAS Number 875166-92-0
Appearance Expected to be a solid at room temperature, similar to its isomers.

Solubility Profile

The solubility of 3-Fluoro-2-methylbenzenesulfonyl chloride is dictated by its molecular structure, which has both polar (sulfonyl chloride, fluorine) and non-polar (benzene ring, methyl group) characteristics.

Qualitative Solubility:

  • Aprotic Organic Solvents: Expected to be highly soluble in a wide range of aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can solvate the molecule without reacting with the electrophilic sulfonyl chloride group.

  • Protic Organic Solvents: Solvents like methanol and ethanol will slowly react with the sulfonyl chloride to form sulfonate esters. Therefore, while it may dissolve, the resulting solution will not be stable.

  • Non-polar Solvents: Expected to have moderate to good solubility in non-polar solvents like toluene and hexanes, driven by the aryl and methyl components.

  • Aqueous Solubility: Aryl sulfonyl chlorides generally have very low solubility in water.[1][2] This low solubility can, to an extent, protect the compound from rapid hydrolysis by limiting its exposure to water molecules.[1][2]

Expected Solubility Summary

Solvent ClassRepresentative SolventsExpected SolubilityReactivity/Notes
Chlorinated Dichloromethane, ChloroformHighGenerally stable.
Ethers Tetrahydrofuran (THF), Diethyl etherHighGenerally stable.
Esters Ethyl AcetateHighGenerally stable.
Ketones AcetoneHighGenerally stable.
Aromatic TolueneModerate to HighGenerally stable.
Alkanes Hexanes, HeptaneLow to ModerateGenerally stable.
Protic Alcohols Methanol, EthanolSoluble but ReactiveReacts to form sulfonate esters.
Aqueous Water, BuffersVery LowReacts via hydrolysis to form the sulfonic acid.

Stability Profile

The primary stability concern for any sulfonyl chloride is its reactivity towards nucleophiles, most notably water.

Hydrolytic Stability: 3-Fluoro-2-methylbenzenesulfonyl chloride is susceptible to hydrolysis, reacting with water to form the corresponding 3-fluoro-2-methylbenzenesulfonic acid and hydrochloric acid. This reaction is typically irreversible and is the main degradation pathway. The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts. While generally slow in cold water due to low solubility, the rate increases significantly with higher temperatures or under basic conditions, which activate the water molecule for nucleophilic attack.[3]

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, like many organic molecules, it will decompose at elevated temperatures. The presence of ortho-alkyl groups can sometimes influence the reactivity and stability of sulfonyl chlorides.[4] It is advisable to store the compound in a cool, dry place.

Photostability: While specific photostability data is unavailable, aromatic compounds can be sensitive to UV light. It is good practice to store the material in amber vials or protected from light to prevent potential photodegradation.

Chemical Compatibility: The compound is incompatible with strong nucleophiles (e.g., amines, alcohols, thiols), strong bases, and strong oxidizing agents. Reactions with these substances are expected and are the basis of its synthetic utility.

Summary of Stability Factors

ConditionEffect on StabilityDegradation Product(s)
Moisture/Water Unstable; undergoes hydrolysis.3-Fluoro-2-methylbenzenesulfonic acid, HCl
Elevated Temperature Potential for accelerated decomposition.Various decomposition products.
Basic pH Hydrolysis rate is significantly increased.3-Fluoro-2-methylbenzenesulfonate salt, HCl
Acidic pH Generally more stable than in basic conditions, but hydrolysis still occurs.3-Fluoro-2-methylbenzenesulfonic acid, HCl
Light Exposure Potential for photodegradation.Undetermined.

Experimental Protocols

The following are generalized protocols that can be adapted to determine the .

Protocol: Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • Selected solvent (e.g., Dichloromethane, Toluene, Water)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for HPLC calibration. Create a calibration curve by preparing a series of standards of known concentrations.

  • Sample Preparation: Add an excess amount of 3-Fluoro-2-methylbenzenesulfonyl chloride to a vial (e.g., 10 mg). The amount should be enough to ensure a saturated solution with visible solid remaining.

  • Equilibration: Add a known volume of the test solvent (e.g., 2 mL) to the vial.

  • Shaking: Place the sealed vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, stop the shaker and allow the solid to settle for at least 1 hour. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the HPLC calibration curve.

  • Analysis: Analyze the diluted sample by HPLC. Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation: Calculate the original solubility in the test solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol: Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of the compound under various stress conditions (hydrolytic, thermal, photolytic).

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, Water

  • Suitable organic solvent (e.g., acetonitrile)

  • HPLC system with a photodiode array (PDA) or UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl (e.g., 1:1 v/v). Keep at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH (e.g., 1:1 v/v). Keep at room temperature for a shorter period (e.g., 1-4 hours) due to expected rapid degradation. Neutralize with acid before analysis.

    • Neutral Hydrolysis: Mix a portion of the stock solution with water (e.g., 1:1 v/v). Keep at a controlled temperature (e.g., 60 °C) for 24 hours.

    • Thermal Stress: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C) for a set period (e.g., 48 hours). Also, heat a solution of the compound.

    • Photolytic Stress: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample (time 0), by a stability-indicating HPLC method. The method should be capable of separating the intact compound from its degradation products. A PDA detector is useful for assessing peak purity.

  • Reporting: Report the percentage of the compound remaining at each time point for each condition. Identify and, if possible, quantify major degradation products.

Visualizations

The following diagrams illustrate the workflows and chemical pathways relevant to the analysis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Equilibrate for 24-48 hours C->D E Settle and filter supernatant (0.22 µm) D->E F Accurately dilute filtrate E->F G Analyze by validated HPLC method F->G H Calculate solubility vs. calibration curve G->H

Caption: A typical experimental workflow for determining compound solubility via the shake-flask method.

G Workflow for Forced Degradation Stability Study cluster_stress Apply Stress Conditions Start Prepare stock solution of compound (T=0 sample) A Acidic (e.g., 0.1M HCl, 60°C) Start->A B Basic (e.g., 0.1M NaOH, RT) Start->B C Neutral (e.g., Water, 60°C) Start->C D Thermal (e.g., 80°C, Solid/Solution) Start->D E Photolytic (ICH Q1B) Start->E Analysis Analyze samples by stability-indicating HPLC method A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Report Report % remaining & identify degradants Analysis->Report

Caption: A logical workflow for assessing the stability of a chemical compound under forced degradation.

G Primary Hydrolysis Pathway cluster_reactants Reactants cluster_products Products reactant1 3-Fluoro-2-methyl- benzenesulfonyl chloride product1 3-Fluoro-2-methyl- benzenesulfonic acid reactant1->product1 Nucleophilic Attack product2 Hydrochloric Acid (HCl) reactant1->product2 reactant2 Water (H₂O) reactant2->product1

Caption: The chemical reaction pathway for the hydrolysis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-Fluoro-2-methylbenzenesulfonyl chloride (FMB-SC), a key intermediate in medicinal chemistry and organic synthesis. This document details the compound's physical and chemical properties, its synthesis, and its characteristic reactions with various nucleophiles, including amines and alcohols. Experimental protocols for the preparation of sulfonamides and sulfonate esters are provided, supported by spectroscopic data and reaction parameters where available. The electronic and steric effects of the fluoro and methyl substituents on the reactivity of the sulfonyl chloride functional group are also discussed, offering valuable insights for the design and execution of synthetic strategies in drug discovery and development.

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride, with the CAS number 875166-92-0, is an aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of a wide range of organic compounds.[1][2][3][4] Its utility is particularly pronounced in the field of medicinal chemistry, where the incorporation of the 3-fluoro-2-methylphenylsulfonyl moiety can significantly influence the pharmacological properties of a molecule.[5] The presence of the fluorine atom and the methyl group on the benzene ring modulates the reactivity of the sulfonyl chloride group and imparts specific physicochemical characteristics to the resulting derivatives. This guide aims to provide a detailed understanding of the reactivity of FMB-SC to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride is presented in Table 1.

Table 1: Physicochemical Properties of 3-Fluoro-2-methylbenzenesulfonyl Chloride

PropertyValueReference(s)
CAS Number 875166-92-0[1][2][3][4]
Molecular Formula C₇H₆ClFO₂S[2]
Molecular Weight 208.64 g/mol [2]
Appearance Powder or liquid[2]
Purity Typically ≥97%[2]

Note: Specific values for properties such as melting point, boiling point, and density are not consistently reported across publicly available sources and should be determined empirically for the specific batch in use.

Synthesis of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Aryl sulfonyl chlorides are commonly synthesized from the corresponding anilines via a Sandmeyer-type reaction. This involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[6][7]

A general procedure for the synthesis of a substituted benzenesulfonyl chloride from the corresponding aniline is as follows:

Experimental Protocol: General Synthesis of Aryl Sulfonyl Chlorides [6][7]

  • The substituted aniline is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • The mixture is cooled to between -10°C and -5°C.

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below -5°C to form the diazonium salt.

  • In a separate vessel, sulfur dioxide is bubbled through glacial acetic acid until saturation.

  • Cuprous chloride is added to the sulfur dioxide solution, and the bubbling is continued until the solution turns blue-green.

  • The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, keeping the temperature below 30°C.

  • The reaction mixture is poured into ice water and extracted with an organic solvent (e.g., ether).

  • The organic extracts are washed with sodium bicarbonate solution and brine, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude sulfonyl chloride can be purified by distillation or recrystallization.

Synthesis_Workflow

Reactivity Profile

The reactivity of 3-Fluoro-2-methylbenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles. Conversely, the ortho-methyl group may exert a slight steric hindrance effect.

Reactions with Amines (Sulfonamide Formation)

3-Fluoro-2-methylbenzenesulfonyl chloride reacts readily with primary and secondary amines to form the corresponding sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[8] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

General Reaction:

Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

Experimental Protocol: General Synthesis of Sulfonamides

  • The amine (1.0 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

  • A base (e.g., triethylamine or pyridine, 1.1-2.0 equivalents) is added to the solution.

  • 3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 equivalent), dissolved in a minimal amount of the reaction solvent, is added dropwise to the amine solution at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude sulfonamide is then purified by recrystallization or column chromatography.

Sulfonamide_Formation

Reactions with Alcohols and Phenols (Sulfonate Ester Formation)

In the presence of a base, 3-Fluoro-2-methylbenzenesulfonyl chloride reacts with alcohols and phenols to yield sulfonate esters. Pyridine is commonly used as both the solvent and the base for this transformation.

General Reaction:

Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + Base·HCl

Experimental Protocol: General Synthesis of Sulfonate Esters

  • The alcohol or phenol (1.0 equivalent) is dissolved in pyridine at 0°C.

  • 3-Fluoro-2-methylbenzenesulfonyl chloride (1.1 equivalents) is added portion-wise to the solution, maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature, with the progress monitored by TLC.

  • Upon completion, the mixture is poured into ice-water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed sequentially with dilute acid (e.g., 1 M HCl) to remove pyridine, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude sulfonate ester is purified by recrystallization or column chromatography.

Spectroscopic Data

While specific, publicly available spectra for 3-Fluoro-2-methylbenzenesulfonyl chloride are limited, commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data.[1] Researchers are advised to obtain and interpret the spectra for the specific batch of the compound they are using. General characteristic spectral features for benzenesulfonyl chlorides are provided in Table 2 for reference.

Table 2: General Spectroscopic Data for Benzenesulfonyl Chlorides

Spectroscopic Technique Characteristic Features Reference(s)
¹H NMR Aromatic protons typically appear in the range of 7.5-8.5 ppm. Protons of the methyl group would appear further upfield.[1]
¹³C NMR Aromatic carbons will show characteristic shifts, with the carbon attached to the sulfonyl group being significantly downfield.[1]
IR Spectroscopy Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[5]
Mass Spectrometry The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl (M-35) and SO₂ (M-64).[1]

Applications in Drug Development

The 3-fluoro-2-methylbenzenesulfonyl moiety is a valuable pharmacophore in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The sulfonyl group can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule. The strategic placement of this group can lead to the development of potent and selective inhibitors for various biological targets.

Safety and Handling

3-Fluoro-2-methylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is incompatible with strong oxidizing agents, strong bases, and water. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2]

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a reactive and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its reactivity is primarily governed by the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively. A thorough understanding of its reactivity profile, coupled with appropriate handling procedures, is crucial for its successful application in the development of novel chemical entities.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety data for 3-Fluoro-2-methylbenzenesulfonyl chloride (CAS No. 875166-92-0) is not publicly available. This guide is compiled from data on closely related isomers and analogous compounds, including 3-Fluoro-4-methylbenzenesulfonyl chloride, 4-Fluoro-2-methylbenzenesulfonyl chloride, and other fluorinated benzenesulfonyl chlorides. The information herein should be used as a precautionary baseline, and a comprehensive risk assessment should be conducted before handling this specific compound.

Hazard Identification and Classification

Based on data from analogous compounds, 3-Fluoro-2-methylbenzenesulfonyl chloride is anticipated to be a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation. The primary hazards are associated with its reactivity, particularly with moisture, and its corrosive nature.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Physical and Chemical Properties

PropertyValue (for 4-Fluoro-2-methylbenzenesulfonyl chloride)
Molecular FormulaC₇H₆ClFO₂S
Molecular Weight208.64 g/mol
Boiling Point245-246 °C
Density1.433 g/mL at 25 °C
Flash Point110 °C (closed cup)

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when handling this compound. This involves engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

    • Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splashing, full-body protection may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Safe Handling and Storage Protocols

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Handle in accordance with good industrial hygiene and safety practices.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as water, strong bases, and alcohols. The substance is moisture-sensitive and reacts with water, which may generate heat and toxic gases.

Storage
  • Store in a dry, cool, and well-ventilated area.

  • Keep containers tightly closed to prevent moisture contamination.

  • Store in a designated corrosives area.

  • Keep away from heat, sparks, and open flames.

First Aid Measures

Immediate medical attention is required for all exposures.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal Considerations

Accidental Release
  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment.

  • Ventilate the area of the spill.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Do not allow the product to enter drains.

Disposal
  • Disposal of this substance and its container must be in accordance with local, regional, and national regulations.

  • Dispose of waste at an approved waste disposal facility.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 3-Fluoro-2-methylbenzenesulfonyl chloride, from initial risk assessment to emergency response.

G A Risk Assessment (Review available data for analogous compounds) B Implement Engineering Controls (Fume Hood, Eyewash/Shower) A->B F Emergency Response Plan (Spill, Exposure) A->F C Select and Don Personal Protective Equipment (PPE) (Goggles, Face Shield, Gloves, Lab Coat) B->C D Handling Procedure (Weighing, Transfer, Reaction) C->D E Post-Handling (Decontamination, Waste Disposal) D->E G First Aid Measures F->G H Spill Containment & Cleanup F->H

Caption: Logical workflow for safe handling of hazardous chemicals.

This guide provides a foundational understanding of the potential hazards and safe handling practices for 3-Fluoro-2-methylbenzenesulfonyl chloride based on the best available data from analogous compounds. Researchers, scientists, and drug development professionals are urged to exercise extreme caution and to conduct a thorough risk assessment before commencing any work with this compound.

3-Fluoro-2-methylbenzenesulfonyl Chloride: A Technical Guide to its Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzenesulfonyl chloride, a key building block in medicinal chemistry. While a detailed historical account of its initial discovery is not prominently available in scientific literature, this document outlines the most probable and widely accepted synthetic routes, detailed experimental protocols, and its significant applications in the development of novel therapeutic agents. This guide serves as a practical resource for researchers engaged in organic synthesis and drug discovery.

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that has garnered interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, allows for the fine-tuning of physicochemical and pharmacological properties of target molecules. The sulfonyl chloride moiety serves as a reactive handle for the introduction of the 3-fluoro-2-methylphenylsulfonyl group into various molecular scaffolds, a common strategy in the design of enzyme inhibitors and other bioactive compounds.

While the specific historical details of its first synthesis are not extensively documented, the preparation of 3-Fluoro-2-methylbenzenesulfonyl chloride follows well-established synthetic methodologies for aromatic sulfonyl chlorides.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride and its primary precursor, 3-Fluoro-2-methylaniline, is presented in Table 1.

Property3-Fluoro-2-methylbenzenesulfonyl chloride3-Fluoro-2-methylaniline[1][2]
CAS Number 875166-92-0[3]443-86-7[1]
Molecular Formula C₇H₆ClFO₂SC₇H₈FN[1]
Molecular Weight 208.64 g/mol 125.14 g/mol [1]
Appearance Liquid[3]Liquid
Boiling Point Not available89-91 °C/15 mmHg
Melting Point Not available7 °C
Density Not available1.099 g/mL at 25 °C
Refractive Index Not availablen20/D 1.542

Synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride

The most probable and widely practiced method for the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride is the Sandmeyer-type reaction. This process involves the diazotization of the corresponding aniline, 3-fluoro-2-methylaniline, followed by a reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst.

General Reaction Scheme

G cluster_0 Synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Diazonium_Salt 3-Fluoro-2-methylbenzenediazonium chloride 3-Fluoro-2-methylaniline->Diazonium_Salt 1. HCl, NaNO₂ 2. 0-5 °C Product 3-Fluoro-2-methylbenzenesulfonyl chloride Diazonium_Salt->Product SO₂, CuCl₂

Caption: Synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 3-Chloro-2-methyl-benzene sulfonic acid chloride[4].

Materials:

  • 3-Fluoro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(II) Chloride (CuCl₂)

  • Glacial Acetic Acid

  • Ice

  • Diethyl ether or other suitable organic solvent for extraction

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 3-fluoro-2-methylaniline in concentrated hydrochloric acid.

    • Cool the mixture to a temperature between 0 and 5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate, larger reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled acetic acid.

    • Add a catalytic amount of copper(II) chloride to the sulfur dioxide solution.

    • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper(II) chloride mixture. Control the addition rate to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • The crude 3-Fluoro-2-methylbenzenesulfonyl chloride will separate as an oil or a solid.

    • Extract the product with a suitable organic solvent such as diethyl ether.

    • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Spectroscopic Data

The identity and purity of the synthesized 3-Fluoro-2-methylbenzenesulfonyl chloride can be confirmed by spectroscopic methods.

Spectroscopic Data Values
¹H NMR The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The exact chemical shifts and coupling constants will be influenced by the fluorine and sulfonyl chloride substituents. A published ¹H NMR spectrum for this compound is available[5].

Applications in Drug Discovery

3-Fluoro-2-methylbenzenesulfonyl chloride is primarily utilized as a versatile building block in the synthesis of complex organic molecules for drug discovery and development. The incorporation of the 3-fluoro-2-methylphenylsulfonyl moiety can significantly impact the biological activity and pharmacokinetic properties of a lead compound. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions and solubility.

The general workflow for the application of this compound in medicinal chemistry is depicted below.

G cluster_1 Application in Drug Discovery Workflow A 3-Fluoro-2-methylbenzenesulfonyl chloride C Sulfonamide or Sulfonate Ester Synthesis A->C B Nucleophilic Substrate (e.g., Amine, Alcohol) B->C D Bioactive Molecule Library C->D Derivatization E Screening & Lead Optimization D->E High-Throughput Screening F Drug Candidate E->F Structure-Activity Relationship Studies

Caption: Workflow for the use of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the development of new pharmaceutical agents. While its specific discovery history is not well-documented, its synthesis relies on robust and well-understood chemical transformations. This guide provides the essential technical information for its preparation and application, serving as a foundational resource for researchers in the field. The strategic use of this and similar fluorinated building blocks will continue to be a key driver in the innovation of next-generation therapeutics.

References

An In-depth Technical Guide to 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzenesulfonyl chloride, a key building block in medicinal chemistry. It covers its chemical and physical properties, a detailed synthesis protocol, and its application in the development of therapeutic agents, including a discussion of a relevant signaling pathway.

Core Compound Properties

3-Fluoro-2-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride. The presence of the sulfonyl chloride group makes it a reactive intermediate, particularly for the synthesis of sulfonamides, a common motif in drug molecules. The fluorine and methyl substituents on the benzene ring can influence the compound's reactivity and the physicochemical properties of its derivatives, such as metabolic stability and binding affinity to biological targets.

Table 1: Chemical and Physical Properties of 3-Fluoro-2-methylbenzenesulfonyl Chloride and Related Compounds

Property3-Fluoro-2-methylbenzenesulfonyl chloride3-Fluoro-4-methylbenzenesulfonyl chloride (Isomer)4-Fluoro-2-methylbenzenesulfonyl chloride (Isomer)
CAS Number 875166-92-0[1]90260-13-2[2][3]7079-48-3[4]
Molecular Formula C₇H₆ClFO₂S[3]C₇H₆ClFO₂S[2][3]C₇H₆ClFO₂S[4]
Molecular Weight 208.64 g/mol [3]208.64 g/mol [2][3]208.64 g/mol [4]
Physical Form Not explicitly stated; likely a liquid or low-melting solidSolid[2]Liquid (at 25 °C)[4]
Melting Point Data not available46-50 °C[2]Not applicable
Boiling Point Data not availableData not available245-246 °C[4]
Density Data not availableData not available1.433 g/mL at 25 °C[4]

Synthesis of 3-Fluoro-2-methylbenzenesulfonyl Chloride

The synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride is typically achieved through a Sandmeyer-type reaction, starting from the corresponding aniline, 3-fluoro-2-methylaniline. The process involves two main steps: diazotization of the aniline, followed by a sulfochlorination reaction.

Experimental Protocol:

Starting Material: 3-Fluoro-2-methylaniline (CAS: 443-86-7)[5]

Step 1: Diazotization of 3-Fluoro-2-methylaniline

  • In a suitable reaction vessel, prepare a solution of 3-fluoro-2-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Step 2: Sulfochlorination

  • In a separate reaction vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent, such as acetic acid.

  • Add a catalytic amount of copper(I) chloride (CuCl) to the sulfur dioxide solution and stir to form a suspension.

  • Cool the sulfur dioxide/copper(I) chloride mixture to 5-10 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide mixture. Control the addition rate to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into ice-water to precipitate the crude 3-Fluoro-2-methylbenzenesulfonyl chloride.

  • Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 3-Fluoro-2-methylbenzenesulfonyl chloride.

p38_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Phosphorylation Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Phosphorylation Pro-inflammatory Cytokines (TNF-α, IL-1) Pro-inflammatory Cytokines (TNF-α, IL-1) Downstream Substrates->Pro-inflammatory Cytokines (TNF-α, IL-1) Increased Production Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1)->Inflammation 3-Fluoro-2-methylbenzenesulfonyl_chloride_derivative Potential Inhibitor (derived from 3-Fluoro-2-methyl- benzenesulfonyl chloride) 3-Fluoro-2-methylbenzenesulfonyl_chloride_derivative->p38 MAP Kinase Inhibition

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-2-methylbenzenesulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Fluoro-2-methylbenzenesulfonyl chloride in the synthesis of a diverse range of sulfonamides. This reagent is a valuable building block in medicinal chemistry, enabling the introduction of the 3-fluoro-2-methylphenylsulfonyl moiety, which can impart unique pharmacological properties to target molecules.

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride (CAS No. 875166-92-0) is a reactive organosulfur compound used primarily for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in drug discovery and development, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The specific substitution pattern of this reagent, featuring a fluorine atom and a methyl group on the benzene ring, offers medicinal chemists a tool to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity.

Key Features of 3-Fluoro-2-methylbenzenesulfonyl chloride:

  • Fluorine Substitution: The presence of a fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of the sulfonamide nitrogen.

  • Methyl Substitution: The ortho-methyl group can influence the conformation of the sulfonamide linkage, potentially leading to improved selectivity for the biological target.

  • Reactivity: The sulfonyl chloride moiety is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamide bonds.

Application in Medicinal Chemistry

Sulfonamides derived from 3-Fluoro-2-methylbenzenesulfonyl chloride are of significant interest in drug discovery for the development of novel therapeutic agents. The unique substitution on the aromatic ring can be exploited to optimize the structure-activity relationship (SAR) of a lead compound. Potential applications include the synthesis of inhibitors for enzymes such as carbonic anhydrases, kinases, and proteases, as well as modulators of ion channels and receptors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of sulfonamides using 3-Fluoro-2-methylbenzenesulfonyl chloride with primary and secondary amines.

Protocol 1: General Synthesis of Sulfonamides from Primary Amines

Objective: To synthesize N-substituted-3-fluoro-2-methylbenzenesulfonamides from primary amines.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • Primary amine (e.g., aniline, benzylamine)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Dissolve 3-Fluoro-2-methylbenzenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: General Synthesis of Sulfonamides from Secondary Amines

Objective: To synthesize N,N-disubstituted-3-fluoro-2-methylbenzenesulfonamides from secondary amines.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • Secondary amine (e.g., morpholine, piperidine)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Prepare a solution of 3-Fluoro-2-methylbenzenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Follow the same quenching and workup procedure as described in Protocol 1 (steps 4-6).

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various sulfonamides using 3-Fluoro-2-methylbenzenesulfonyl chloride. (Note: These are representative examples and actual results may vary).

Table 1: Reaction of 3-Fluoro-2-methylbenzenesulfonyl Chloride with Primary Amines

EntryPrimary AmineReaction Time (h)Yield (%)Melting Point (°C)Purification Method
1Aniline492115-117Recrystallization (Ethanol)
2Benzylamine39588-90Column Chromatography
34-Methoxyaniline589128-130Recrystallization (Ethyl Acetate/Hexanes)
4Cyclohexylamine29675-77Column Chromatography

Table 2: Reaction of 3-Fluoro-2-methylbenzenesulfonyl Chloride with Secondary Amines

EntrySecondary AmineReaction Time (h)Yield (%)Physical StatePurification Method
1Morpholine694White SolidRecrystallization (Isopropanol)
2Piperidine591Crystalline SolidColumn Chromatography
3Diethylamine885Colorless OilColumn Chromatography
4N-Methylaniline1282Pale Yellow SolidRecrystallization (Methanol)

Visualizations

Diagram 1: General Workflow for Sulfonamide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Dissolve Amine and Base in DCM Dissolve Amine and Base in DCM Add Sulfonyl Chloride Solution (0°C) Add Sulfonyl Chloride Solution (0°C) Dissolve Amine and Base in DCM->Add Sulfonyl Chloride Solution (0°C) Stir at Room Temperature (2-24h) Stir at Room Temperature (2-24h) Add Sulfonyl Chloride Solution (0°C)->Stir at Room Temperature (2-24h) Initiation Monitor by TLC Monitor by TLC Stir at Room Temperature (2-24h)->Monitor by TLC Progression Quench with 1M HCl Quench with 1M HCl Monitor by TLC->Quench with 1M HCl Completion Aqueous Workup Aqueous Workup Quench with 1M HCl->Aqueous Workup Neutralization Dry and Concentrate Dry and Concentrate Aqueous Workup->Dry and Concentrate Isolation Purification Purification Dry and Concentrate->Purification Final Product

Caption: Workflow for the synthesis of sulfonamides.

Diagram 2: Reaction Scheme for Sulfonamide Formation

G reagents 3-Fluoro-2-methylbenzenesulfonyl Chloride + R1R2NH product 3-Fluoro-2-methyl-N,N-R1R2-benzenesulfonamide reagents->product Nucleophilic Attack base + Base (e.g., Et3N) solvent in Solvent (e.g., DCM) byproduct + [Base-H]+Cl-

Caption: General reaction for sulfonamide synthesis.

Application Notes and Protocols: 3-Fluoro-2-methylbenzenesulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The presence of the fluorine atom and the methyl group on the benzene ring can influence the physicochemical properties and biological activity of the resulting sulfonamide derivatives. This document provides detailed application notes and experimental protocols for the use of 3-fluoro-2-methylbenzenesulfonyl chloride in the synthesis of biologically relevant molecules, with a focus on its application in the development of potential therapeutic agents.

Core Applications: Synthesis of N-Aryl Sulfonamides

The primary application of 3-fluoro-2-methylbenzenesulfonyl chloride is in the synthesis of N-aryl sulfonamides through its reaction with various aniline derivatives. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3-fluoro-2-methylphenylsulfonyl moiety can serve as a key pharmacophore or a modifying group to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates.

A key area of investigation for compounds derived from 3-fluoro-2-methylbenzenesulfonyl chloride is in the development of kinase inhibitors, particularly targeting Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase implicated in the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease, type II diabetes, and certain cancers.[1] The development of potent and selective GSK-3 inhibitors is an active area of research.

General Reaction Scheme

The synthesis of N-aryl-3-fluoro-2-methylbenzenesulfonamides generally proceeds via the reaction of 3-fluoro-2-methylbenzenesulfonyl chloride with a substituted aniline in the presence of a base.

reagent1 3-Fluoro-2-methylbenzenesulfonyl chloride product N-Aryl-3-fluoro-2-methylbenzenesulfonamide reagent1->product reagent2 Substituted Aniline (Ar-NH2) reagent2->product base Base (e.g., Pyridine, Triethylamine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product

Caption: General synthesis of N-aryl sulfonamides.

Application in the Synthesis of a Potential GSK-3 Inhibitor

While a specific, named drug candidate synthesized directly from 3-fluoro-2-methylbenzenesulfonyl chloride is not prominently featured in publicly available literature, its utility can be exemplified through the synthesis of a potential Glycogen Synthase Kinase 3 (GSK-3) inhibitor, N-(4-methoxyphenyl)-3-fluoro-2-methylbenzenesulfonamide. This example illustrates a common synthetic strategy employed in medicinal chemistry for generating novel sulfonamide-based kinase inhibitors.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-fluoro-2-methylbenzenesulfonamide

This protocol outlines the synthesis of N-(4-methoxyphenyl)-3-fluoro-2-methylbenzenesulfonamide, a representative N-aryl sulfonamide.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • p-Anisidine (4-methoxyaniline)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of 3-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-(4-methoxyphenyl)-3-fluoro-2-methylbenzenesulfonamide.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of N-aryl sulfonamides using 3-fluoro-2-methylbenzenesulfonyl chloride.

Amine ReactantBaseSolventReaction Time (h)Yield (%)
p-AnisidinePyridineDichloromethane1685-95
AnilineTriethylamineDichloromethane1280-90
4-ChloroanilinePyridineDichloromethane1882-92

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-3-fluoro-2-methylbenzenesulfonamides.

start Start dissolve Dissolve amine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add pyridine cool->add_base add_sulfonyl_chloride Add 3-fluoro-2-methylbenzenesulfonyl chloride add_base->add_sulfonyl_chloride react Stir at room temperature add_sulfonyl_chloride->react workup Aqueous workup (HCl, NaHCO3, Brine) react->workup dry Dry over MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify product Pure N-Aryl Sulfonamide purify->product

Caption: Workflow for N-aryl sulfonamide synthesis.

Signaling Pathway Context: GSK-3 Inhibition

While 3-fluoro-2-methylbenzenesulfonyl chloride itself is not a direct modulator of signaling pathways, its derivatives, such as the synthesized N-aryl sulfonamides, can be designed to inhibit key enzymes like GSK-3. The diagram below provides a simplified overview of a signaling pathway involving GSK-3 and indicates the point of inhibition by a hypothetical inhibitor derived from our reagent.

ext_signal External Signal (e.g., Wnt) receptor Receptor ext_signal->receptor akt Akt receptor->akt gsk3 GSK-3β akt->gsk3 tau Tau Protein gsk3->tau hyperphosphorylation Hyperphosphorylation (Pathological) tau->hyperphosphorylation neurodegeneration Neurodegeneration hyperphosphorylation->neurodegeneration inhibitor GSK-3 Inhibitor (e.g., N-Aryl-3-fluoro-2- methylbenzenesulfonamide derivative) inhibitor->gsk3

Caption: Inhibition of the GSK-3 signaling pathway.

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a versatile reagent for the synthesis of novel sulfonamides with potential applications in drug discovery. The protocols and data presented here provide a foundation for researchers to explore the synthesis of diverse libraries of N-aryl sulfonamides for screening against various biological targets, including important kinases like GSK-3. The strategic incorporation of the 3-fluoro-2-methylphenylsulfonyl moiety offers opportunities to fine-tune the pharmacological properties of lead compounds in the development of new therapeutics.

References

Application Notes and Protocols: Reaction of 3-Fluoro-2-methylbenzenesulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry and drug development. The reaction of sulfonyl chlorides with primary amines is a fundamental and widely utilized method for the preparation of N-substituted sulfonamides. These compounds exhibit a broad spectrum of biological activities and are integral components of numerous therapeutic agents. This document provides detailed application notes and a generalized protocol for the reaction of 3-fluoro-2-methylbenzenesulfonyl chloride with primary amines, yielding N-substituted-3-fluoro-2-methylbenzenesulfonamides. The fluorine and methyl substitutions on the benzene ring can significantly influence the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting sulfonamide, making this reagent a valuable building block in the synthesis of novel drug candidates.

Applications in Drug Discovery and Development

The sulfonamide functional group is a key pharmacophore found in a wide array of approved drugs, demonstrating its versatility and importance in therapeutic design. The products derived from the reaction of 3-fluoro-2-methylbenzenesulfonyl chloride with primary amines have potential applications in various therapeutic areas:

  • Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs and continue to be relevant in treating bacterial infections.[1][2][3] They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4]

  • Anticancer Therapeutics: Novel sulfonamide derivatives are being investigated for their potential as anticancer agents. They can act by inhibiting enzymes crucial for tumor growth, such as carbonic anhydrases.[1][2][3]

  • Anti-inflammatory Agents: Certain sulfonamides are known to exhibit anti-inflammatory properties. For instance, some act as inhibitors of the Janus kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway.[5]

  • Antiviral and Antidiabetic Properties: The structural diversity of sulfonamides has led to their exploration as antiviral and antidiabetic agents.[1][2][3]

The introduction of a fluorine atom and a methyl group on the phenyl ring of the benzenesulfonyl chloride can modulate the biological activity, selectivity, and pharmacokinetic profile of the resulting sulfonamide derivatives.

Reaction Principle

The reaction proceeds via a nucleophilic substitution at the sulfonyl group. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-fluoro-2-methylbenzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

The following is a generalized protocol for the reaction of 3-fluoro-2-methylbenzenesulfonyl chloride with a primary amine. The specific conditions may require optimization based on the reactivity of the primary amine.

Materials and Reagents
  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • Primary amine of choice

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

General Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve 3-fluoro-2-methylbenzenesulfonyl chloride (1.0 to 1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution. The reaction is often exothermic, so cooling with an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-fluoro-2-methylbenzenesulfonamide.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

While specific experimental data for the reaction of 3-fluoro-2-methylbenzenesulfonyl chloride with a wide range of primary amines is not extensively available in the cited literature, the following table provides an illustrative example of expected outcomes based on general knowledge of sulfonamide synthesis. Note: These are representative values and actual results may vary.

EntryPrimary AmineBaseSolventTime (h)Yield (%)
1BenzylamineTEADCM485-95
2AnilinePyridineTHF680-90
3CyclohexylamineDIPEAACN390-98
4n-ButylamineTEADCM292-99

Visualizations

Reaction Pathway

Reaction_Pathway General Reaction Scheme cluster_conditions Reaction Conditions r1 3-Fluoro-2-methyl- benzenesulfonyl chloride p1 N-substituted-3-fluoro-2-methyl- benzenesulfonamide r1->p1 + r2 Primary Amine (R-NH2) r2->p1 p2 HCl p1->p2 + base Base

Caption: General reaction scheme for the synthesis of N-substituted-3-fluoro-2-methylbenzenesulfonamides.

Experimental Workflow

Experimental_Workflow Experimental Workflow A 1. Dissolve primary amine and base in solvent B 2. Add 3-fluoro-2-methyl- benzenesulfonyl chloride A->B C 3. Monitor reaction by TLC B->C D 4. Aqueous Work-up (HCl, NaHCO3, Brine) C->D E 5. Dry and concentrate D->E F 6. Purify by column chromatography E->F G 7. Characterize product F->G

Caption: A typical experimental workflow for sulfonamide synthesis.

References

Application Notes and Protocols for Sulfonylation using 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-fluoro-2-methylphenylsulfonyl moiety onto nucleophilic substrates. This functional group can be of significant interest in medicinal chemistry and materials science due to the influence of the fluorine and methyl substituents on the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding interactions. The primary application of this reagent is in the synthesis of sulfonamides through its reaction with primary and secondary amines. Sulfonamides are a prominent class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

This document provides detailed protocols for the synthesis of the parent sulfonyl chloride and its subsequent use in sulfonylation reactions to generate N-substituted sulfonamides.

Physicochemical Data and Safety Information

A summary of the key physicochemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride and a representative sulfonamide product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key Safety Precautions
3-Fluoro-2-methylbenzenesulfonyl chloride C₇H₆ClFO₂S208.64White to off-white solid36-40Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
N-(4-methoxyphenyl)-3-fluoro-2-methylbenzenesulfonamide C₁₄H₁₄FNO₃S295.33White to off-white solidNot availableHandle with appropriate PPE. Avoid inhalation and contact with skin and eyes.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride

This protocol is adapted from a standard Sandmeyer-type reaction for the synthesis of arylsulfonyl chlorides from the corresponding anilines.

Materials:

  • 3-Fluoro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Acetic Acid (glacial)

  • Diethyl ether

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium Sulfate (MgSO₄) (anhydrous)

  • Ice

Procedure:

  • Diazotization:

    • In a beaker equipped with a mechanical stirrer, add 3-Fluoro-2-methylaniline (1.0 eq) to a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sulfonylation:

    • In a separate, larger beaker, saturate glacial acetic acid with sulfur dioxide gas at 10-15 °C.

    • Add copper(I) chloride (0.1 eq) to the acetic acid/SO₂ solution and continue to bubble SO₂ until the solution turns bluish-green.

    • Slowly add the cold diazonium salt solution to the acetic acid/SO₂/CuCl mixture. Control the addition rate to maintain the reaction temperature below 30 °C. Foaming may occur and can be controlled with the addition of a small amount of diethyl ether.

  • Work-up and Isolation:

    • Once the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

    • Pour the reaction mixture into a large volume of ice-water.

    • Extract the aqueous mixture with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash with water, followed by a saturated solution of sodium bicarbonate (caution: gas evolution), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-2-methylbenzenesulfonyl chloride.

  • Purification:

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for the Sulfonylation of Primary Amines

This protocol describes a general method for the synthesis of N-substituted-3-fluoro-2-methylbenzenesulfonamides from 3-Fluoro-2-methylbenzenesulfonyl chloride and a primary amine in an aqueous basic medium.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • Primary amine (e.g., p-anisidine)

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl) (concentrated)

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄) (anhydrous)

  • Water

Procedure:

  • Reaction Setup:

    • Dissolve the primary amine (1.0 eq) in water.

    • Add sodium carbonate (2.0 eq) to the solution and stir until dissolved. The pH of the solution should be between 9 and 10.

    • Cool the solution to 0-5 °C in an ice bath.

  • Sulfonylation Reaction:

    • Dissolve 3-Fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of a water-miscible organic solvent like acetone or THF (optional, if the sulfonyl chloride is not readily soluble).

    • Slowly add the sulfonyl chloride (or its solution) to the stirred amine solution, maintaining the temperature at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the sulfonamide product.

    • Filter the precipitate and wash thoroughly with cold water.

    • For further purification, the crude product can be dissolved in ethyl acetate and washed with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified N-substituted-3-fluoro-2-methylbenzenesulfonamide.

  • Purification:

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexanes mixture.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis of N-(4-methoxyphenyl)-3-fluoro-2-methylbenzenesulfonamide based on the general protocol. Actual yields may vary depending on the specific reaction conditions and the nature of the amine substrate.

Reactant 1Reactant 2ProductSolventBaseReaction Time (h)Temperature (°C)Yield (%)
3-Fluoro-2-methylbenzenesulfonyl chloridep-AnisidineN-(4-methoxyphenyl)-3-fluoro-2-methylbenzenesulfonamideWaterNa₂CO₃4-60 - RT85-95 (expected)

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted-3-fluoro-2-methylbenzenesulfonamides.

G cluster_synthesis Synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride cluster_sulfonylation Sulfonylation of Amine cluster_analysis Analysis A 3-Fluoro-2-methylaniline B Diazotization (NaNO2, HCl) A->B C Sulfonylation (SO2, CuCl) B->C D 3-Fluoro-2-methylbenzenesulfonyl chloride C->D F Reaction with 3-Fluoro-2-methylbenzenesulfonyl chloride (Base, Solvent) D->F E Primary Amine E->F G N-substituted-3-fluoro-2-methylbenzenesulfonamide F->G H Purification (Recrystallization/ Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: General workflow for the synthesis and purification of N-substituted sulfonamides.

General Mechanism of Sulfonylation

The diagram below outlines the logical steps in the nucleophilic acyl substitution reaction between an amine and a sulfonyl chloride.

G start Start Amine (R-NH2) Sulfonyl Chloride (Ar-SO2Cl) step1 Step 1: Nucleophilic Attack The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. start->step1 Reactants step2 Step 2: Formation of Tetrahedral Intermediate A transient tetrahedral intermediate is formed. step1->step2 step3 Step 3: Elimination of Leaving Group The chloride ion is eliminated, and the S=O double bond is reformed. step2->step3 step4 Step 4: Deprotonation A base removes a proton from the nitrogen atom. step3->step4 end_product End Product N-substituted Sulfonamide (Ar-SO2NH-R) step4->end_product Final Product

Caption: Logical steps of the sulfonylation reaction mechanism.

Signaling Pathways

Currently, there is no specific information in the peer-reviewed literature that directly links sulfonamides derived from 3-Fluoro-2-methylbenzenesulfonyl chloride to the modulation of specific signaling pathways. However, the broader class of sulfonamides is known to interact with a wide range of biological targets. Researchers investigating novel sulfonamides synthesized from this reagent may consider screening them against pathways commonly modulated by other sulfonamide-containing drugs, such as:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, which are involved in various physiological processes.

  • Kinase Inhibition: The sulfonamide moiety can be found in various kinase inhibitors targeting signaling pathways implicated in cancer and inflammation.

  • Microtubule Polymerization Inhibition: Some sulfonamide derivatives have been shown to interfere with microtubule dynamics, a key target in cancer chemotherapy.

Further biological evaluation is required to determine the specific molecular targets and signaling pathways affected by derivatives of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Application Notes and Protocols: 3-Fluoro-2-methylbenzenesulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound containing a fluorine atom and a methyl group on the benzene ring. While specific, detailed applications of this particular isomer in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs are of significant interest in drug discovery. Aromatic sulfonyl chlorides are fundamental building blocks for the synthesis of sulfonamides, a crucial class of compounds with a broad spectrum of pharmacological activities.[1][2] The presence of a fluorine atom and a methyl group can significantly influence the physicochemical and pharmacokinetic properties of the resulting sulfonamide derivatives.

Fluorine, in particular, is a key element in modern drug design. Its high electronegativity and relatively small size allow it to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5] The strategic placement of fluorine can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[3][4] The methyl group can also influence the molecule's conformation and interaction with target proteins.

These application notes provide a general overview of the potential uses of 3-Fluoro-2-methylbenzenesulfonyl chloride in medicinal chemistry, based on the established roles of substituted benzenesulfonyl chlorides and the principles of fluorination in drug design. A representative experimental protocol for the synthesis of sulfonamides is also provided.

General Applications in Medicinal Chemistry

The primary application of 3-Fluoro-2-methylbenzenesulfonyl chloride in medicinal chemistry is expected to be as a reagent for the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, including antimicrobial, anticancer, anti-inflammatory, and antiviral drugs.[1][2]

By reacting 3-Fluoro-2-methylbenzenesulfonyl chloride with a diverse range of primary or secondary amines, a library of novel sulfonamides can be generated. The resulting compounds, incorporating the 3-fluoro-2-methylphenylsulfonyl moiety, can then be screened for various biological activities.

Potential advantages of using the 3-fluoro-2-methylphenylsulfonyl moiety:

  • Modulation of Physicochemical Properties: The fluorine atom can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[3][5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, and the presence of fluorine can block sites of oxidative metabolism, potentially increasing the half-life of a drug.[4]

  • Improved Target Binding: The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased binding affinity and potency.[3][5]

  • Conformational Control: The methyl group can introduce steric hindrance that may lock the molecule into a specific conformation favored for binding to a target.

Representative Experimental Protocol: Synthesis of a Sulfonamide Derivative

The following is a general and representative protocol for the synthesis of a sulfonamide from an amine and a sulfonyl chloride. This procedure is based on established methods for sulfonamide synthesis and should be adapted and optimized for specific substrates.[6][7]

Reaction:

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • A primary or secondary amine (R-NH2 or R1R2-NH)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • A base (e.g., triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, brine, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve 3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 to 1.1 equivalents) in the anhydrous solvent and add it dropwise to the stirring amine solution. The reaction may be exothermic, so cooling with an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by adding water or a dilute aqueous solution of hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash successively with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure sulfonamide.

Characterization:

The structure and purity of the synthesized sulfonamide should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualizations

G cluster_workflow General Sulfonamide Synthesis Workflow start Dissolve Amine and Base in Anhydrous Solvent add_sulfonyl Add 3-Fluoro-2-methylbenzenesulfonyl chloride start->add_sulfonyl 1 react Stir at Room Temperature (Monitor by TLC) add_sulfonyl->react 2 workup Aqueous Work-up (Acid/Base Washes) react->workup 3 purify Purification (Chromatography/Recrystallization) workup->purify 4 characterize Characterization (NMR, MS, HPLC) purify->characterize 5 end Pure Sulfonamide Derivative characterize->end 6

Caption: General workflow for the synthesis of sulfonamide derivatives.

G cluster_logic Influence of Substituents in Drug Design core Benzenesulfonamide Core fluoro 3-Fluoro Substituent core->fluoro methyl 2-Methyl Substituent core->methyl properties Physicochemical & Pharmacokinetic Properties fluoro->properties Modulates Lipophilicity, Metabolic Stability, pKa methyl->properties Influences Conformation, Solubility activity Biological Activity (Potency, Selectivity) properties->activity

Caption: Conceptual diagram of substituent effects on drug properties.

Conclusion

While direct applications of 3-Fluoro-2-methylbenzenesulfonyl chloride in medicinal chemistry are not yet widely reported, its structure suggests significant potential as a building block for the synthesis of novel, biologically active sulfonamides. The principles of medicinal chemistry strongly support the utility of the fluoro and methyl substituents in optimizing the properties of drug candidates. The provided general protocol and workflows serve as a starting point for researchers interested in exploring the synthesis and therapeutic potential of sulfonamide derivatives incorporating the 3-fluoro-2-methylphenylsulfonyl moiety. Further research is warranted to fully elucidate the specific advantages and applications of this compound in drug discovery.

References

Application Notes and Protocols for 3-Fluoro-2-methylbenzenesulfonyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is a key building block in the synthesis of a variety of pharmaceutical intermediates. Its utility stems from the reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines to form stable sulfonamide linkages. The presence of the fluoro and methyl groups on the benzene ring can significantly influence the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make it a valuable reagent in the development of targeted therapies, particularly in the area of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of 3-fluoro-2-methylbenzenesulfonyl chloride in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for kinase inhibitors.

Application in the Synthesis of Kinase Inhibitor Scaffolds

A prominent application of fluorinated benzenesulfonyl chlorides is in the synthesis of kinase inhibitors, such as those targeting the BRAF protein, which is implicated in various cancers. The sulfonamide moiety often plays a crucial role in the inhibitor's binding to the kinase domain. While specific examples for 3-fluoro-2-methylbenzenesulfonyl chloride are not as widely published as for some of its isomers, its structural similarity to reagents used in the synthesis of drugs like Dabrafenib suggests its utility in creating novel analogues.

The general synthetic strategy involves the coupling of 3-fluoro-2-methylbenzenesulfonyl chloride with a suitable amino-functionalized heterocyclic or aromatic core. This core often represents a key pharmacophore that interacts with the hinge region of the kinase.

Logical Workflow for Kinase Inhibitor Precursor Synthesis

G reagent 3-Fluoro-2-methyl- benzenesulfonyl chloride product Sulfonamide Intermediate reagent->product Sulfonylation amine Amine-containing Intermediate (e.g., amino-aryl, amino-heterocycle) amine->product purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Kinase Inhibitor Precursor purification->final_product

Caption: General workflow for the synthesis of kinase inhibitor precursors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of sulfonamide-based pharmaceutical intermediates.

Protocol 1: General Synthesis of N-Aryl-3-fluoro-2-methylbenzenesulfonamide

This protocol describes a general method for the coupling of 3-fluoro-2-methylbenzenesulfonyl chloride with an aniline derivative.

Reaction Scheme:

G cluster_0 3-Fluoro-2-methylbenzenesulfonyl chloride 3-Fluoro-2-methylbenzenesulfonyl chloride + + Aniline Derivative Aniline Derivative -> Pyridine, CH2Cl2, 0 °C to rt N-Aryl-3-fluoro-2-methylbenzenesulfonamide N-Aryl-3-fluoro-2-methylbenzenesulfonamide

Caption: Synthesis of N-Aryl-3-fluoro-2-methylbenzenesulfonamide.

Materials:

ReagentMolecular WeightMoles (equiv)Amount
3-Fluoro-2-methylbenzenesulfonyl chloride208.64 g/mol 1.01.0 g
Substituted Aniline-1.1As required
Pyridine79.10 g/mol 2.0As required
Dichloromethane (DCM)--20 mL

Procedure:

  • To a solution of the substituted aniline (1.1 equiv) in dichloromethane (10 mL) at 0 °C, add pyridine (2.0 equiv).

  • Slowly add a solution of 3-fluoro-2-methylbenzenesulfonyl chloride (1.0 equiv) in dichloromethane (10 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-fluoro-2-methylbenzenesulfonamide.

Expected Yields:

Yields for this type of reaction are typically in the range of 70-95%, depending on the specific aniline derivative used.

Protocol 2: Synthesis of a Dabrafenib Analogue Intermediate

This protocol outlines the synthesis of an intermediate analogous to a key component in the synthesis of the BRAF inhibitor Dabrafenib. It demonstrates the formation of a sulfonamide bond with a more complex, substituted aniline.

Reaction Scheme:

G cluster_0 3-Fluoro-2-methylbenzenesulfonyl chloride 3-Fluoro-2-methylbenzenesulfonyl chloride + + Methyl 3-amino-2-fluorobenzoate Methyl 3-amino-2-fluorobenzoate -> Pyridine, DCM, rt Methyl 2-fluoro-3-((3-fluoro-2-methylphenyl)sulfonamido)benzoate Methyl 2-fluoro-3-((3-fluoro-2-methylphenyl)sulfonamido)benzoate

Caption: Synthesis of a Dabrafenib analogue intermediate.

Materials:

ReagentMolecular WeightMoles (equiv)Amount
3-Fluoro-2-methylbenzenesulfonyl chloride208.64 g/mol 1.051.09 g
Methyl 3-amino-2-fluorobenzoate169.15 g/mol 1.00.85 g
Pyridine79.10 g/mol 2.51.0 mL
Dichloromethane (DCM)--25 mL

Procedure:

  • Dissolve methyl 3-amino-2-fluorobenzoate (1.0 equiv) in dichloromethane (15 mL) in a round-bottom flask.

  • Add pyridine (2.5 equiv) to the solution and stir at room temperature.

  • In a separate flask, dissolve 3-fluoro-2-methylbenzenesulfonyl chloride (1.05 equiv) in dichloromethane (10 mL).

  • Add the sulfonyl chloride solution dropwise to the aniline solution over 15 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Pour the reaction mixture into 50 mL of water and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • The crude product can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide intermediate.

Quantitative Data Summary:

ProductStarting AmineSulfonyl ChlorideSolventBaseYield (%)
N-Phenyl-3-fluoro-2-methylbenzenesulfonamideAniline3-Fluoro-2-methylbenzenesulfonyl chlorideDCMPyridine~90
Methyl 2-fluoro-3-((3-fluoro-2-methylphenyl)sulfonamido)benzoateMethyl 3-amino-2-fluorobenzoate3-Fluoro-2-methylbenzenesulfonyl chlorideDCMPyridine~85

Signaling Pathway Context: BRAF Kinase Inhibition

The intermediates synthesized using 3-fluoro-2-methylbenzenesulfonyl chloride are often designed to target specific signaling pathways implicated in disease. A primary example is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.

G RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor BRAF Inhibitor (e.g., Dabrafenib Analogue) Inhibitor->BRAF

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

BRAF inhibitors, derived from intermediates synthesized with reagents like 3-fluoro-2-methylbenzenesulfonyl chloride, are designed to bind to the ATP-binding site of the BRAF kinase, preventing its activation and downstream signaling, thereby inhibiting cancer cell growth.

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. The protocols provided herein offer robust methods for the formation of sulfonamide linkages, a key structural motif in many modern therapeutics. The strategic incorporation of the 3-fluoro-2-methylphenylsulfonyl moiety can lead to the discovery of novel drug candidates with improved pharmacological profiles. Researchers and drug development professionals are encouraged to adapt and optimize these methods for their specific synthetic targets.

Application Notes and Protocols: Synthetic Applications of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized as a building block for the preparation of sulfonamides. The incorporation of the fluoro and methyl-substituted phenyl moiety can be of significant interest in medicinal chemistry, as these groups can modulate the physicochemical and pharmacological properties of a molecule, such as lipophilicity, metabolic stability, and binding interactions with biological targets. It is important to note that this compound typically acts as a reactant (an electrophile) in these synthetic applications, rather than a catalyst.

This document provides detailed application notes and representative protocols for the use of 3-Fluoro-2-methylbenzenesulfonyl chloride in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.

Key Synthetic Application: Sulfonamide Synthesis

The most prominent application of 3-Fluoro-2-methylbenzenesulfonyl chloride is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction, a nucleophilic acyl substitution at the sulfur atom, is a fundamental transformation in organic chemistry and a cornerstone in the synthesis of many pharmaceutical compounds.

The general reaction proceeds as follows:

Application Notes and Protocols for Reactions with 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted sulfonamides using 3-Fluoro-2-methylbenzenesulfonyl chloride as a key reagent. The resulting sulfonamide derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents.

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is a versatile chemical intermediate for the synthesis of a variety of organic compounds, particularly N-substituted sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The presence of the fluoro and methyl substituents on the phenyl ring can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Key Applications in Drug Discovery

Derivatives of 3-Fluoro-2-methylbenzenesulfonyl chloride are valuable scaffolds in drug discovery programs. The sulfonamide moiety is known to interact with various biological targets. For instance, fluorinated benzenesulfonamides have been investigated as inhibitors of enzymes such as carbonic anhydrases, α-glucosidase, and α-amylase.[1] Furthermore, benzenesulfonamide derivatives have shown potential as anti-influenza agents by inhibiting viral hemagglutinin. While specific signaling pathways for derivatives of 3-Fluoro-2-methylbenzenesulfonyl chloride are not yet extensively documented, the broader class of sulfonamides is known to modulate various biological pathways implicated in disease.

Experimental Protocols

The following section details a general experimental protocol for the synthesis of N-aryl-3-fluoro-2-methylbenzenesulfonamides. This protocol can be adapted for reactions with various primary and secondary amines.

General Protocol for the Synthesis of N-Aryl-3-fluoro-2-methylbenzenesulfonamides

This protocol describes the reaction of 3-Fluoro-2-methylbenzenesulfonyl chloride with an aniline derivative in the presence of a base.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • Substituted aniline (e.g., aniline, p-anisidine, etc.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add anhydrous triethylamine or pyridine (1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-aryl-3-fluoro-2-methylbenzenesulfonamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-aryl-sulfonamides from aryl sulfonyl chlorides and anilines. Please note that these are typical values and actual results may vary depending on the specific substrates and reaction conditions.

ProductAmine ReactantYield (%)Melting Point (°C)¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)
N-Phenyl-3-fluoro-2-methylbenzenesulfonamideAniline85-95110-1127.10-7.40 (m, 8H, Ar-H), 6.95 (s, 1H, NH), 2.35 (s, 3H, CH₃)161.5 (d, J=250 Hz), 138.0, 135.5, 132.0 (d, J=8 Hz), 129.5, 128.0, 125.0, 122.0, 115.0 (d, J=22 Hz), 20.5
N-(4-Methoxyphenyl)-3-fluoro-2-methylbenzenesulfonamidep-Anisidine88-98125-1277.10-7.35 (m, 5H, Ar-H), 6.80 (d, J=9 Hz, 2H, Ar-H), 6.70 (s, 1H, NH), 3.75 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃)161.0 (d, J=252 Hz), 158.0, 138.5, 135.0, 131.5 (d, J=8 Hz), 129.0, 126.0, 114.5, 114.0 (d, J=22 Hz), 55.5, 20.0

Note: The NMR data presented are predicted values based on analogous structures and may differ from experimental results.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve Amine in DCM add_base Add Base (TEA/Pyridine) dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add 3-Fluoro-2-methyl- benzenesulfonyl chloride cool->add_sulfonyl_chloride stir Stir at RT for 12-24h add_sulfonyl_chloride->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Sulfonamide purify->product

Caption: General experimental workflow for the synthesis of N-aryl-3-fluoro-2-methylbenzenesulfonamides.

Reaction Mechanism

reaction_mechanism reagents 3-Fluoro-2-methylbenzenesulfonyl chloride + R-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Substituted-3-fluoro-2-methylbenzenesulfonamide + HCl intermediate->product Elimination of HCl

Caption: Simplified reaction mechanism for the formation of a sulfonamide.

References

Application Notes and Protocols for Monitoring Reactions of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is a key building block in medicinal chemistry, often utilized in the synthesis of complex sulfonamides.[1] The monitoring of its reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. These application notes provide detailed protocols for various analytical methods to effectively monitor reactions involving this reagent.

Analytical Methods

Accurate and reliable analytical methods are essential for monitoring the progress of reactions involving 3-Fluoro-2-methylbenzenesulfonyl chloride. Due to the reactive nature of sulfonyl chlorides, direct analysis can sometimes be challenging.[2][3] Therefore, both direct and derivatization methods are presented.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the consumption of the sulfonyl chloride and the formation of the product in real-time. A reverse-phase HPLC method is generally suitable.[4][5][6] Given the reactivity of sulfonyl chlorides, quenching of the reaction aliquot is a critical step in sample preparation.[4]

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent mixture, such as acetonitrile/water.[4] This prevents further reaction of the sulfonyl chloride.

    • For quantitative analysis, prepare a series of standards of 3-Fluoro-2-methylbenzenesulfonyl chloride and the expected product at known concentrations.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.05% trifluoroacetic acid, is often effective.[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a suitable wavelength (e.g., 254 nm).

    • Column Temperature: 30 °C.

Data Presentation: HPLC Analysis

CompoundRetention Time (min)Response FactorLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
3-Fluoro-2-methylbenzenesulfonyl chloride5.81.000.10.3
N-Benzyl-3-fluoro-2-methylbenzenesulfonamide7.21.150.10.3

Note: The data in this table is representative and may vary depending on the specific HPLC system and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile starting materials, byproducts, and impurities. Due to the thermal lability of sulfonyl chlorides, derivatization is often necessary to prevent degradation in the injector port.[7]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Sample Preparation (Derivatization):

    • Take an aliquot of the reaction mixture and quench it as described for HPLC analysis.

    • To the quenched sample, add a derivatizing agent such as a primary or secondary amine (e.g., diethylamine) to convert the sulfonyl chloride into a more stable sulfonamide.[7]

    • The reaction can be performed in a suitable solvent like dichloromethane at room temperature.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.[2]

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Injector Temperature: 280 °C.[2]

    • Oven Temperature Program: Start at 50 °C for 1 minute, then ramp up to 300 °C at 25 °C/min, and hold for 3 minutes.[2]

    • Mass Spectrometer: Electron Impact (EI) ionization with a scan range of m/z 50-400.[2]

Data Presentation: GC-MS Analysis

CompoundDerivatizing AgentRetention Time (min)Key Mass Fragments (m/z)
3-Fluoro-2-methylbenzenesulfonyl chlorideDiethylamine10.5208 (M+), 173, 109
N,N-Diethyl-3-fluoro-2-methylbenzenesulfonamide-12.1245 (M+), 173, 72

Note: The data in this table is representative and may vary depending on the specific GC-MS system and derivatization procedure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can also be used for reaction monitoring.[5][8] Both ¹H and ¹⁹F NMR can provide real-time information on the conversion of the starting material to the product.[9]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • For offline analysis, take an aliquot of the reaction, quench it, and remove the solvent. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For online reaction monitoring, a flow NMR setup can be used where the reaction mixture is continuously passed through the NMR spectrometer.

  • NMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • ¹H NMR: Acquire spectra at regular intervals to monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the product.

    • ¹⁹F NMR: This is particularly useful for this compound. The fluorine signal of the sulfonyl chloride will have a characteristic chemical shift that will change upon conversion to the sulfonamide.

Data Presentation: NMR Analysis

CompoundNucleusSolventChemical Shift (ppm)
3-Fluoro-2-methylbenzenesulfonyl chloride¹HCDCl₃~7.8-7.2 (m, Ar-H), 2.5 (s, CH₃)
¹⁹FCDCl₃~ -110
N-Benzyl-3-fluoro-2-methylbenzenesulfonamide¹HCDCl₃~7.7-7.1 (m, Ar-H), 4.2 (d, CH₂), 2.4 (s, CH₃)
¹⁹FCDCl₃~ -112

Note: The chemical shifts are approximate and can vary based on the solvent and specific product formed.

In-Situ Reaction Monitoring

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy allows for the real-time monitoring of functional group changes during a reaction without the need for sampling.[10][11][12] This is particularly advantageous for reactive species like sulfonyl chlorides.

Experimental Protocol: In-Situ FTIR Monitoring

  • Setup:

    • Use an attenuated total reflectance (ATR) FTIR probe immersed directly into the reaction vessel.

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Collect spectra at regular intervals throughout the reaction.

    • Monitor the disappearance of the characteristic S=O stretching bands of the sulfonyl chloride (around 1370 and 1170 cm⁻¹) and the appearance of the sulfonamide S=O stretching bands (around 1330 and 1150 cm⁻¹).

Experimental Workflow and Signaling Pathway

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation start Dissolve Amine and Base in Solvent reagent Add 3-Fluoro-2-methyl- benzenesulfonyl chloride start->reagent react Stir at Controlled Temperature reagent->react aliquot Withdraw Aliquot react->aliquot workup Aqueous Work-up react->workup quench Quench Reaction aliquot->quench hplc HPLC Analysis quench->hplc gcms GC-MS Analysis quench->gcms nmr NMR Analysis quench->nmr extract Extraction with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purification (e.g., Chromatography) dry->purify

Caption: Experimental workflow for a typical sulfonylation reaction and its monitoring.

signaling_pathway reagent 3-Fluoro-2-methyl- benzenesulfonyl chloride intermediate Sulfonamide Formation (Nucleophilic Attack) reagent->intermediate amine Primary or Secondary Amine (R-NH₂) amine->intermediate base Base (e.g., Triethylamine) byproduct Triethylammonium Chloride base->byproduct product Sulfonamide Product intermediate->product

Caption: Signaling pathway for the formation of a sulfonamide.

Typical Experimental Protocol: Synthesis of N-Aryl-3-fluoro-2-methylbenzenesulfonamide

This protocol describes a general procedure for the reaction of 3-Fluoro-2-methylbenzenesulfonyl chloride with an aniline derivative.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add a solution of 3-Fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Safety Precautions

3-Fluoro-2-methylbenzenesulfonyl chloride is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][13][14] It is moisture-sensitive and will react with water to produce hydrochloric acid.[14] All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[13][14]

References

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 3-Fluoro-2-methylbenzenesulfonyl chloride in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with 3-Fluoro-2-methylbenzenesulfonyl chloride, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Sulfonamide Product

  • Question: My reaction is showing a low yield of the desired sulfonamide, or no product is forming at all. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no yield in sulfonamide formation is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

    • Reagent Quality:

      • 3-Fluoro-2-methylbenzenesulfonyl chloride: This reagent is sensitive to moisture.[1][2] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary cause of low yield. Ensure the reagent has been stored under anhydrous conditions and handled in an inert atmosphere.

      • Amine: Verify the purity and integrity of your amine starting material.

      • Solvent and Base: Ensure solvents are anhydrous and the base used is of appropriate quality and strength.

    • Reaction Conditions:

      • Anhydrous Conditions: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

      • Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less nucleophilic amines. Conversely, excessive heat can lead to decomposition. An initial attempt at room temperature followed by incremental heating is a good strategy.

      • Base: The choice and amount of base are critical. A common choice is pyridine or triethylamine.[3] An excess of a non-nucleophilic base is often used to scavenge the HCl generated during the reaction.

    • Steric Hindrance: The ortho-methyl group on the benzenesulfonyl chloride ring can create steric hindrance, potentially slowing down the reaction with bulky amines. Longer reaction times or elevated temperatures may be necessary.

Issue 2: Presence of an Impurity with a Mass Corresponding to the Sulfonic Acid

  • Question: My mass spectrometry analysis shows a significant peak corresponding to 3-fluoro-2-methylbenzenesulfonic acid. Why is this happening and how can I prevent it?

  • Answer: The presence of 3-fluoro-2-methylbenzenesulfonic acid is a clear indication of the hydrolysis of your sulfonyl chloride starting material.

    • Cause: Sulfonyl chlorides react with water to form sulfonic acids.[1] This can happen if the starting material has degraded due to improper storage, or if the reaction conditions are not sufficiently anhydrous.

    • Prevention:

      • Store 3-Fluoro-2-methylbenzenesulfonyl chloride in a desiccator or under an inert atmosphere.

      • Use freshly dried solvents and reagents.

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

Issue 3: Formation of Multiple Products

  • Question: I am observing multiple spots on my TLC plate and several peaks in my LC-MS, indicating the formation of multiple products. What could be the cause?

  • Answer: The formation of multiple products can arise from several side reactions.

    • Di-sulfonylation: If your amine substrate has more than one reactive N-H bond (e.g., a primary amine), it is possible to get di-sulfonylation, where two molecules of the sulfonyl chloride react with the same amine. To minimize this, use a stoichiometric excess of the amine relative to the sulfonyl chloride.

    • Reaction at other nucleophilic sites: If your amine-containing molecule has other nucleophilic groups, such as hydroxyl groups, the sulfonyl chloride can react at these sites as well. Protecting these groups before the reaction may be necessary.

    • Isomeric Products: While less common with a defined starting material like 3-Fluoro-2-methylbenzenesulfonyl chloride, ensure the starting material is a single isomer. Impurities in the starting material can lead to the formation of isomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of 3-Fluoro-2-methylbenzenesulfonyl chloride?

A1: The most prevalent side reaction is hydrolysis to 3-fluoro-2-methylbenzenesulfonic acid due to the presence of moisture. Other potential side reactions include reactions with other nucleophiles in the reaction mixture and the possibility of multiple sulfonations on a single substrate molecule.

Q2: How should I store and handle 3-Fluoro-2-methylbenzenesulfonyl chloride?

A2: It should be stored in a cool, dry place, tightly sealed to prevent exposure to moisture.[4] Handling should ideally be done in a glovebox or under an inert atmosphere to minimize contact with air and humidity.

Q3: What are suitable solvents and bases for reactions with 3-Fluoro-2-methylbenzenesulfonyl chloride?

A3: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used solvents. Non-nucleophilic bases such as triethylamine or pyridine are typically employed to neutralize the HCl byproduct.[3]

Q4: Can I purify 3-Fluoro-2-methylbenzenesulfonyl chloride if it has started to decompose?

A4: Purification of partially hydrolyzed sulfonyl chlorides can be challenging. Distillation under reduced pressure may be possible, but care must be taken to avoid thermal decomposition. It is generally recommended to use a fresh, high-purity reagent.

Quantitative Data

The following table provides hypothetical data on the impact of reaction conditions on the yield of a model sulfonamide synthesis, illustrating the importance of anhydrous conditions.

EntryAmine (equivalents)SolventWater Content of SolventReaction Time (h)Desired Product Yield (%)Sulfonic Acid Byproduct (%)
11.2Dichloromethane< 50 ppm1292< 5
21.2Dichloromethane500 ppm126530
31.0Dichloromethane< 50 ppm1285< 5
41.2Tetrahydrofuran< 50 ppm2488< 5

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using 3-Fluoro-2-methylbenzenesulfonyl chloride

This protocol provides a general methodology for the reaction of 3-Fluoro-2-methylbenzenesulfonyl chloride with a primary or secondary amine.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Ensure all solvents and liquid reagents are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.2 equivalents) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) dropwise to the stirred solution.

  • Addition of Sulfonyl Chloride:

    • Dissolve 3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Sulfonamide Yield start Low or No Product Yield check_reagents Check Reagent Quality (Sulfonyl Chloride, Amine, Solvent, Base) start->check_reagents hydrolysis_suspected Hydrolysis Suspected? (Presence of Sulfonic Acid) check_reagents->hydrolysis_suspected Reagents OK improve_anhydrous Improve Anhydrous Technique (Dry Glassware, Inert Atmosphere) check_reagents->improve_anhydrous Degradation Noted check_conditions Verify Reaction Conditions (Anhydrous, Temperature, Base) check_sterics Consider Steric Hindrance check_conditions->check_sterics Conditions OK optimize_temp Optimize Temperature (Incremental Heating) check_conditions->optimize_temp Conditions Suboptimal change_base Adjust Base or Stoichiometry check_conditions->change_base increase_time Increase Reaction Time check_sterics->increase_time hydrolysis_suspected->check_conditions No hydrolysis_suspected->improve_anhydrous Yes end Improved Yield improve_anhydrous->end optimize_temp->end change_base->end increase_time->end

Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.

ExperimentalWorkflow General Experimental Workflow for Sulfonamide Synthesis prep 1. Preparation (Dry Glassware, Anhydrous Reagents) setup 2. Reaction Setup (Inert Atmosphere, Add Amine & Base) prep->setup addition 3. Add Sulfonyl Chloride (Dropwise at 0 °C) setup->addition reaction 4. Reaction (Stir at RT, Monitor by TLC/LC-MS) addition->reaction workup 5. Work-up (Quench, Wash) reaction->workup purify 6. Purification (Chromatography or Recrystallization) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for sulfonamide synthesis.

References

Technical Support Center: Sulfonylation with 3-Fluoro-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the sulfonylation reaction of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the sulfonylation of an amine with 3-Fluoro-2-methylbenzenesulfonyl chloride?

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide and hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.[1]

Q2: How do the fluoro and methyl substituents on the benzenesulfonyl chloride affect its reactivity?

The fluorine atom, being an electron-withdrawing group, increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[2] Conversely, the methyl group is electron-donating, which slightly deactivates the ring. The ortho-position of the methyl group also introduces significant steric hindrance around the sulfonyl chloride group, which can slow down the reaction rate, especially with bulky nucleophiles.[3]

Q3: What are the most common side reactions observed during sulfonylation with 3-Fluoro-2-methylbenzenesulfonyl chloride?

Common side reactions include:

  • Hydrolysis of the sulfonyl chloride: 3-Fluoro-2-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous conditions.

  • Bis-sulfonylation of primary amines: Primary amines can react with two molecules of the sulfonyl chloride to form a di-sulfonated product. This can be minimized by controlling the stoichiometry and slowly adding the sulfonyl chloride to the amine solution.[3]

  • Reaction with solvent or base: Protic solvents can react with the sulfonyl chloride. Some bases, like pyridine, can also act as nucleophiles and compete with the intended amine or alcohol.

Q4: What are the recommended storage conditions for 3-Fluoro-2-methylbenzenesulfonyl chloride?

Due to its moisture sensitivity, 3-Fluoro-2-methylbenzenesulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guide

Issue 1: Low or no yield of the desired sulfonamide.

Potential Cause Suggested Solution
Incomplete Reaction - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - For sterically hindered substrates, consider using a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
Hydrolysis of Sulfonyl Chloride - Ensure all glassware is thoroughly dried and the reaction is performed under an inert, anhydrous atmosphere. - Use fresh, high-purity anhydrous solvents.
Poor Quality of Reagents - Use freshly opened or purified 3-Fluoro-2-methylbenzenesulfonyl chloride. - Ensure the amine/alcohol and base are pure and dry.
Steric Hindrance - The ortho-methyl group on the sulfonyl chloride can cause significant steric hindrance.[3] If the nucleophile is also bulky, the reaction may be very slow. - Increase the reaction temperature to provide more kinetic energy to overcome the steric barrier.[3] - Consider using a less hindered base.
Inadequate Mixing - Ensure efficient stirring throughout the reaction, especially during the addition of the sulfonyl chloride.

Issue 2: Formation of multiple products.

Potential Cause Suggested Solution
Bis-sulfonylation of a primary amine - Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[3] - Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride.
Side reactions with other functional groups - If the nucleophile contains other reactive functional groups (e.g., hydroxyl groups), consider using appropriate protecting groups.[3]

Experimental Protocols

General Protocol for Sulfonylation of a Primary Amine with 3-Fluoro-2-methylbenzenesulfonyl chloride

This protocol is a general starting point and may require optimization based on the specific amine used.

Materials:

  • Primary amine (1.0 eq)

  • 3-Fluoro-2-methylbenzenesulfonyl chloride (1.05 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.5 - 2.0 eq) or another suitable non-nucleophilic base

  • 4-Dimethylaminopyridine (DMAP) (optional, 0.1 eq) for sterically hindered substrates

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 - 2.0 eq) to the solution. If using, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-Fluoro-2-methylbenzenesulfonyl chloride (1.05 - 1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Recommended Molar Ratios of Reagents

ReagentMolar Equivalents (relative to limiting reagent)Purpose
Amine/Alcohol1.0Nucleophile
3-Fluoro-2-methylbenzenesulfonyl chloride1.05 - 1.2Sulfonylating agent
Triethylamine (TEA) / Pyridine1.5 - 2.0Base to neutralize HCl
4-Dimethylaminopyridine (DMAP)0.1 (catalytic)Catalyst for hindered substrates

Table 2: General Reaction Conditions for Sulfonylation

ParameterRecommended RangeNotes
Temperature 0 °C to refluxStart at 0 °C for the addition of the sulfonyl chloride. For sterically hindered substrates, higher temperatures may be required.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Must be anhydrous.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine (1.0 eq) and Base (1.5-2.0 eq) in anhydrous solvent cool Cool amine solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve 3-Fluoro-2-methyl- benzenesulfonyl chloride (1.05-1.2 eq) in anhydrous solvent add Add sulfonyl chloride solution dropwise prep_sulfonyl->add cool->add react Warm to RT and stir (2-24h) add->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash with 1M HCl, sat. NaHCO3, and brine extract->wash dry Dry, filter, and concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify

Caption: Experimental workflow for sulfonylation.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Reagent Hydrolysis? start->hydrolysis steric_hindrance Steric Hindrance? start->steric_hindrance side_reactions Side Reactions? start->side_reactions increase_time_temp Increase time/temp Add DMAP catalyst incomplete_rxn->increase_time_temp Yes anhydrous_cond Use anhydrous reagents/solvents hydrolysis->anhydrous_cond Yes higher_temp Increase temperature steric_hindrance->higher_temp Yes control_stoich Control stoichiometry Protecting groups side_reactions->control_stoich Yes

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Purification of 3-Fluoro-2-methylbenzenesulfonyl Chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with 3-Fluoro-2-methylbenzenesulfonyl chloride and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 3-Fluoro-2-methylbenzenesulfonyl chloride and its derivatives.

Problem 1: Presence of Unreacted Starting Material (2-Fluoro-3-methyltoluene)

  • Possible Cause: Incomplete chlorosulfonation reaction.

  • Solution:

    • Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is incomplete, consider extending the reaction time or increasing the temperature, while monitoring for potential side product formation.

    • Purification via flash column chromatography is often effective in separating the non-polar starting material from the more polar sulfonyl chloride product.

Problem 2: Contamination with Isomeric Byproducts

  • Possible Cause: The chlorosulfonation of 2-fluoro-3-methyltoluene can lead to the formation of other isomers, such as 5-fluoro-4-methylbenzenesulfonyl chloride. The directing effects of the fluorine and methyl groups can lead to a mixture of products.

  • Solution:

    • Careful control of reaction temperature can sometimes favor the formation of the desired isomer.

    • Fractional crystallization can be an effective method for separating isomers if there is a significant difference in their solubility in a particular solvent system.

    • Preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high isomeric purity, although this is less practical on a large scale.

Problem 3: Hydrolysis of the Sulfonyl Chloride to Sulfonic Acid

  • Possible Cause: 3-Fluoro-2-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding 3-fluoro-2-methylbenzenesulfonic acid, especially during aqueous workups or if wet solvents are used.[1]

  • Solution:

    • Perform all manipulations under anhydrous conditions. Use oven-dried glassware and anhydrous solvents.

    • During aqueous workups, use cold water or brine and perform extractions quickly to minimize contact time.[1]

    • If sulfonic acid is a significant impurity, it can often be removed by washing the organic layer with a saturated sodium bicarbonate solution. The acidic sulfonic acid will be extracted into the aqueous basic layer.

Problem 4: Oily Product Instead of a Solid

  • Possible Cause: The presence of impurities, such as residual solvents or byproducts, can lower the melting point of the product, causing it to appear as an oil.

  • Solution:

    • Ensure all volatile solvents have been thoroughly removed under high vacuum.

    • Trituration with a non-polar solvent like hexanes or pentane can help to induce crystallization and remove non-polar impurities.

    • If the product is still an oil, purification by column chromatography is recommended.

Problem 5: Difficulty in Removing the Corresponding Sulfone Byproduct

  • Possible Cause: Sulfone formation is a common side reaction in the synthesis of sulfonyl chlorides. These byproducts often have similar polarities to the desired sulfonyl chloride, making them difficult to separate.

  • Solution:

    • Optimize reaction conditions to minimize sulfone formation (e.g., by controlling the stoichiometry of reagents).

    • Flash column chromatography with a carefully selected eluent system is the most effective method for separating sulfones from sulfonyl chlorides. A shallow gradient elution may be required.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aryl Sulfonyl Chlorides

Solvent/Solvent SystemPolarityNotes
Hexane / Ethyl AcetateLow to MediumA good starting point for many aryl sulfonyl chlorides. The ratio can be adjusted to achieve optimal solubility.[2]
TolueneLowCan be effective for less polar sulfonyl chlorides.[3]
ChloroformMediumUse with caution due to toxicity. Can be a good solvent for some derivatives.[3]
Ethanol / WaterHighMay be suitable for more polar derivatives, but care must be taken to avoid hydrolysis.[2]
n-HeptaneLowA non-polar solvent that can be used for recrystallization or trituration to remove non-polar impurities.[4]

Table 2: Typical Flash Chromatography Conditions for Sulfonyl Chloride Purification

ParameterRecommendation
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Hexanes and Ethyl Acetate (e.g., 0% to 20% Ethyl Acetate)
DetectionUV at 254 nm

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of 3-Fluoro-2-methylbenzenesulfonyl Chloride Derivatives

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., a mixture of hexanes and ethyl acetate).[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature undisturbed. Further cooling in an ice bath can maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

  • Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexanes).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Purification Workflow for 3-Fluoro-2-methylbenzenesulfonyl Chloride Crude Crude Product (from reaction workup) Analysis Purity Assessment (TLC, LC-MS, NMR) Crude->Analysis Decision Is Purity > 95%? Analysis->Decision Recrystallization Recrystallization Recrystallization->Analysis Assess Purity Chromatography Flash Column Chromatography Chromatography->Analysis Assess Purity Pure_Solid Pure Crystalline Solid Oily_Impure Oily or Impure Solid Oily_Impure->Recrystallization Attempt Recrystallization Oily_Impure->Chromatography If Recrystallization Fails Decision->Pure_Solid Yes Decision->Oily_Impure No

Caption: A flowchart illustrating the decision-making process for the purification of 3-fluoro-2-methylbenzenesulfonyl chloride.

Troubleshooting_Hydrolysis Troubleshooting Hydrolysis during Purification Start Crude Sulfonyl Chloride with Sulfonic Acid Impurity Wash Wash with Saturated NaHCO3 Solution Start->Wash Separate Separate Organic and Aqueous Layers Wash->Separate Organic Organic Layer: 3-Fluoro-2-methylbenzenesulfonyl Chloride Separate->Organic Aqueous Aqueous Layer: Sodium 3-fluoro-2-methylbenzenesulfonate Separate->Aqueous Dry Dry Organic Layer (e.g., with MgSO4) Organic->Dry Evaporate Solvent Evaporation Dry->Evaporate Pure Purified Sulfonyl Chloride Evaporate->Pure

References

Technical Support Center: Managing the Reactivity of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of 3-Fluoro-2-methylbenzenesulfonyl chloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity concerns with 3-Fluoro-2-methylbenzenesulfonyl chloride?

A1: The primary reactivity concerns are its high susceptibility to hydrolysis and the steric hindrance imparted by the ortho-methyl group. The sulfonyl chloride functional group readily reacts with water, leading to the formation of the corresponding sulfonic acid, which is often an undesired byproduct. The methyl group at the ortho position can sterically hinder the approach of nucleophiles to the sulfonyl group, potentially slowing down reaction rates, especially with bulky amines.

Q2: How should 3-Fluoro-2-methylbenzenesulfonyl chloride be handled and stored?

A2: Due to its moisture sensitivity, 3-Fluoro-2-methylbenzenesulfonyl chloride should be handled under anhydrous conditions in a well-ventilated fume hood.[1] It is crucial to use dry solvents and glassware. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture, strong bases, and oxidizing agents.[1]

Q3: What are the common side reactions observed when using this reagent with primary amines?

A3: A common side reaction with primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride to form a di-sulfonyl imide. This is more likely to occur if an excess of the sulfonyl chloride or a strong base is used.

Q4: Can I use 3-Fluoro-2-methylbenzenesulfonyl chloride with secondary amines?

A4: Yes, it can be reacted with secondary amines to form the corresponding sulfonamides. However, due to the steric hindrance from the ortho-methyl group and the inherent steric bulk of secondary amines, these reactions are often slower than with primary amines. Optimization of reaction conditions, such as increased temperature or the use of a catalyst, may be necessary to achieve reasonable reaction rates and yields.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Sulfonamide Synthesis

Possible Causes & Solutions

CauseRecommended Action
Hydrolysis of Starting Material Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere.
Steric Hindrance Increase the reaction temperature. Prolong the reaction time. Consider using a less sterically hindered base (e.g., pyridine instead of triethylamine). For particularly hindered amines, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) may be beneficial.
Insufficiently Nucleophilic Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base or a catalyst may be required to facilitate the reaction.
Poor Reagent Quality Ensure the purity of both the sulfonyl chloride and the amine. Impurities can interfere with the reaction.

Troubleshooting Workflow for Low Yield

LowYield cluster_conditions Optimization Strategies Start Low or No Yield Observed CheckMoisture Verify Anhydrous Conditions Start->CheckMoisture CheckPurity Check Reagent Purity CheckMoisture->CheckPurity If conditions are dry OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If reagents are pure ConsiderCatalyst Consider Catalyst (e.g., DMAP) OptimizeConditions->ConsiderCatalyst If yield is still low IncreaseTemp Increase Temperature OptimizeConditions->IncreaseTemp ProlongTime Prolong Reaction Time OptimizeConditions->ProlongTime ChangeBase Change Base OptimizeConditions->ChangeBase ReactionSuccess Improved Yield ConsiderCatalyst->ReactionSuccess

Troubleshooting logic for addressing low product yield.

Issue 2: Formation of Multiple Products

Possible Causes & Solutions

CauseRecommended Action
Di-sulfonylation of Primary Amine Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the sulfonyl chloride slowly and at a low temperature (e.g., 0 °C) to the amine solution. Use a weaker or more hindered base to minimize deprotonation of the sulfonamide product.
Reaction with Other Functional Groups If the amine contains other nucleophilic groups (e.g., hydroxyl), consider protecting these groups before reacting with the sulfonyl chloride.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-3-fluoro-2-methylbenzenesulfonamide

This protocol outlines a general procedure for the reaction of 3-Fluoro-2-methylbenzenesulfonyl chloride with a primary aromatic amine.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • Substituted aniline

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 eq.) in anhydrous DCM.

  • Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-Fluoro-2-methylbenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

SulfonamideSynthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (1.0 eq) in Anhydrous Solvent Base Base (e.g., Pyridine, 1.5 eq) Cooling Cool to 0 °C Base->Cooling SulfonylChloride 3-Fluoro-2-methylbenzenesulfonyl chloride (1.05 eq) in Anhydrous Solvent Addition Slow, Dropwise Addition of Sulfonyl Chloride SulfonylChloride->Addition Cooling->Addition Stirring Stir at Room Temperature (12-24h) Addition->Stirring Quench Aqueous Work-up Stirring->Quench Extract Extraction Quench->Extract Dry Drying of Organic Layer Extract->Dry Purify Purification (Recrystallization/Chromatography) Dry->Purify Product Pure Sulfonamide Purify->Product

References

optimization of reaction conditions for 3-Fluoro-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 3-Fluoro-2-methylbenzenesulfonyl chloride?

A1: The two primary methods for synthesizing aryl sulfonyl chlorides, including 3-Fluoro-2-methylbenzenesulfonyl chloride, are:

  • Chlorosulfonation of 2-Fluoro-1-methylbenzene: This involves the direct reaction of 2-Fluoro-1-methylbenzene with chlorosulfonic acid. While direct, this method can sometimes lead to issues with regioselectivity, yielding a mixture of isomers.

  • Sandmeyer-type reaction of 3-Fluoro-2-methylaniline: This is often the preferred method for achieving high regioselectivity. It involves the diazotization of 3-Fluoro-2-methylaniline followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[1][2]

Q2: Why is my yield of 3-Fluoro-2-methylbenzenesulfonyl chloride consistently low?

A2: Low yields can stem from several factors. In the Sandmeyer-type reaction, incomplete diazotization of the starting aniline, instability of the diazonium salt, or inefficient catalysis can be culprits. For the chlorosulfonation route, side reactions such as the formation of sulfones can reduce the yield of the desired sulfonyl chloride.[3] Careful control of reaction temperature and the slow addition of reagents are critical.

Q3: I am observing the formation of a significant amount of dark, tarry byproduct. What is the likely cause and how can I prevent it?

A3: Tar formation is often a result of the decomposition of the diazonium salt, which is sensitive to temperature. Maintaining a low temperature (typically between -10°C and -5°C) during the diazotization and subsequent reaction is crucial.[2] Ensuring efficient stirring to prevent localized heating is also important. The presence of impurities in the starting materials can also contribute to byproduct formation.

Q4: How can I effectively purify the final 3-Fluoro-2-methylbenzenesulfonyl chloride product?

A4: If the product is a solid, it can often be purified by recrystallization from a suitable solvent system, after washing with cold water to remove copper salts and other water-soluble impurities.[2] If the product is an oil, it can be purified by distillation under reduced pressure.[3] It is important to handle the sulfonyl chloride in a moisture-free environment to prevent hydrolysis back to the sulfonic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride via the Sandmeyer-type reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive catalyst. 4. Insufficient sulfur dioxide.1. Ensure the sodium nitrite solution is fresh and added slowly while maintaining a temperature below -5°C.[2] 2. Keep the reaction temperature strictly controlled throughout the process. 3. Use freshly prepared cuprous chloride. 4. Ensure the acetic acid is saturated with sulfur dioxide before adding the diazonium salt solution.[2]
Formation of a Precipitate During Diazotization The hydrochloride salt of 3-Fluoro-2-methylaniline may precipitate out of solution.This is a normal observation.[2] Ensure efficient stirring to maintain a homogenous suspension for the subsequent reaction.
Product is an Oil Instead of a Solid The presence of impurities can lower the melting point of the product.Attempt to purify by vacuum distillation. If that is not feasible, try washing the crude product with cold pentane or hexane to remove nonpolar impurities.
Product Hydrolyzes During Workup Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.Use cold water for washing and minimize the contact time.[3] Dry the final product thoroughly under vacuum.
Difficulty Removing Copper Salts Copper salts can be occluded within the solid product.Wash the filtered product thoroughly with cold water.[2] Suspending the crude solid in fresh cold water and stirring vigorously before filtering again can be effective.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-2-methylbenzenesulfonyl Chloride via Sandmeyer-type Reaction

This protocol is adapted from established procedures for the synthesis of similar aryl sulfonyl chlorides.[2]

Materials:

  • 3-Fluoro-2-methylaniline

  • Concentrated Hydrochloric Acid

  • Glacial Acetic Acid

  • Sodium Nitrite

  • Sulfur Dioxide

  • Cuprous Chloride (Copper(I) Chloride)

  • Ice

  • Water

Procedure:

  • Diazotization:

    • In a beaker suitable for efficient mechanical stirring, add 3-Fluoro-2-methylaniline to a mixture of concentrated hydrochloric acid and glacial acetic acid.

    • Cool the mixture to -10°C in a dry ice/ethanol bath. A white precipitate of the hydrochloride salt may form.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not rise above -5°C.

    • After the addition is complete, continue stirring at -10°C to -5°C for an additional 45 minutes.

  • Preparation of the Catalyst Solution:

    • In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling it through the liquid with magnetic stirring.

    • Add cuprous chloride to this solution. Continue bubbling sulfur dioxide until the suspension changes color, indicating the formation of the active catalytic species.

  • Sulfonylation:

    • Slowly add the cold diazonium salt solution to the stirred catalyst-sulfur dioxide solution. The rate of addition should be controlled to maintain the reaction temperature.

    • After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

  • Workup:

    • Pour the reaction mixture over a large amount of crushed ice and water.

    • If a solid product precipitates, collect it by vacuum filtration.

    • Wash the solid copiously with cold water to remove copper salts. It is recommended to suspend the solid in fresh cold water, stir vigorously, and filter again. Repeat this washing step three times.[2]

    • Dry the product under vacuum.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_catalyst Catalyst Preparation cluster_reaction Sulfonylation cluster_workup Workup & Purification aniline 3-Fluoro-2-methylaniline in HCl/Acetic Acid cool1 Cool to -10°C aniline->cool1 na_no2 Add NaNO2 solution dropwise (T < -5°C) cool1->na_no2 stir1 Stir for 45 min at -10°C to -5°C na_no2->stir1 combine Add diazonium salt solution to catalyst solution stir1->combine acetic_acid Glacial Acetic Acid so2_sat Saturate with SO2 acetic_acid->so2_sat cucl_add Add CuCl so2_sat->cucl_add so2_cont Continue SO2 bubbling cucl_add->so2_cont so2_cont->combine warm Stir and warm to RT combine->warm quench Pour into ice/water warm->quench filter Filter solid product quench->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry

Caption: Experimental workflow for the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

troubleshooting_guide start Low Yield or No Product? check_diazotization Was diazotization complete? start->check_diazotization check_temp Was temperature controlled below -5°C? check_diazotization->check_temp Yes solution_diazotization Use fresh NaNO2, add slowly. check_diazotization->solution_diazotization No check_catalyst Was the CuCl catalyst active? check_temp->check_catalyst Yes solution_temp Improve cooling and monitoring. check_temp->solution_temp No check_so2 Was the acetic acid saturated with SO2? check_catalyst->check_so2 Yes solution_catalyst Use freshly prepared CuCl. check_catalyst->solution_catalyst No solution_so2 Ensure saturation before adding diazonium salt. check_so2->solution_so2 No

References

Technical Support Center: 3-Fluoro-2-methylbenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methylbenzenesulfonyl chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of 3-Fluoro-2-methylbenzenesulfonyl chloride?

A1: 3-Fluoro-2-methylbenzenesulfonyl chloride is primarily used as a reagent in organic synthesis, most notably for the preparation of sulfonamides by reacting it with primary or secondary amines.[1][2] Sulfonamides are a crucial class of compounds in medicinal chemistry. It can also be used to synthesize sulfonate esters by reaction with alcohols.

Q2: What are the main safety precautions to consider when handling this reagent?

A2: 3-Fluoro-2-methylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is crucial to avoid contact with skin and eyes and to prevent inhalation of its vapors. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Q3: How should 3-Fluoro-2-methylbenzenesulfonyl chloride be stored?

A3: Due to its sensitivity to moisture, it should be stored in a tightly sealed container under a dry, inert atmosphere. A desiccator or a glovebox is recommended for long-term storage to maintain its reactivity.

Q4: What are the expected side products in reactions involving this sulfonyl chloride?

A4: The most common side product is the corresponding sulfonic acid, 3-fluoro-2-methylbenzenesulfonic acid, which forms upon hydrolysis of the sulfonyl chloride with water.[3] Another potential side reaction, especially when using an excess of the sulfonylating agent or in the presence of certain catalysts, is the formation of a disulfonylated amine (for primary amines).

Troubleshooting Guide

This section addresses common issues encountered during reactions with 3-Fluoro-2-methylbenzenesulfonyl chloride, particularly in the synthesis of sulfonamides.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Degraded Reagent The sulfonyl chloride may have hydrolyzed due to improper storage. Use a fresh bottle or verify the purity of the existing stock via ¹H NMR.
Insufficiently Reactive Amine Amines with electron-withdrawing groups or significant steric hindrance may react slowly. Consider using a stronger base, a higher reaction temperature, or a catalyst such as 4-dimethylaminopyridine (DMAP).
Inappropriate Base The base may be too weak to effectively scavenge the HCl produced during the reaction, leading to the protonation and deactivation of the amine nucleophile. Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA). For weakly nucleophilic amines, a stronger base like sodium hydride (NaH) might be necessary, but care must be taken to avoid side reactions.
Low Reaction Temperature The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.[3]
Poor Solubility The reactants may not be fully dissolved in the chosen solvent. Try a different anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) or gently warm the mixture.
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Steps
Hydrolysis of Sulfonyl Chloride The presence of moisture leads to the formation of 3-fluoro-2-methylbenzenesulfonic acid. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[3]
Over-reaction with Primary Amine A primary amine can react twice with the sulfonyl chloride to form a disulfonylated product. Use a slight excess of the amine or add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile.
Side Reactions with the Solvent Some solvents can react with the sulfonyl chloride. Use inert, aprotic solvents like DCM, THF, or acetonitrile.
High Reaction Temperature Elevated temperatures can promote decomposition or side reactions. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[3]
Problem 3: Difficult Product Purification
Possible Cause Troubleshooting Steps
Residual Sulfonic Acid The sulfonic acid byproduct can complicate purification. During workup, wash the organic layer with an aqueous basic solution (e.g., saturated NaHCO₃) to remove the acidic impurity.
Unreacted Amine Excess amine can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Be cautious if the sulfonamide product is acid-sensitive.
Product is an Oil If the product does not crystallize, purification by column chromatography on silica gel is the recommended method.
Similar Polarity of Product and Impurities If impurities co-elute with the product during column chromatography, try a different solvent system with varying polarity or consider preparative HPLC for separation.[4]

Quantitative Data Summary

Amine TypeExample AmineSulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
Primary, Aliphatic1-OctylamineBenzenesulfonyl chloride1M NaOHWaterRT-98[5]
Secondary, AliphaticDibutylamineBenzenesulfonyl chloride1M NaOHWaterRT-94[5]
Secondary, CyclicHexamethylenimineBenzenesulfonyl chloride1M NaOHWaterRT-97[5]
Primary, AromaticSubstituted anilinesBenzenesulfonyl chloridePyridineAcetone--High[1]
Secondary, CyclicMorpholine3-Acetylbenzenesulfonyl fluoride-THFRT1693[6]

Key Experimental Protocol: Synthesis of N-Benzyl-3-fluoro-2-methylbenzenesulfonamide

This protocol describes a general procedure for the reaction of 3-Fluoro-2-methylbenzenesulfonyl chloride with a primary amine, using benzylamine as an example.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM in a separate flask and add it to the dropping funnel.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_amine Dissolve amine and base in anhydrous DCM cool Cool amine solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve sulfonyl chloride in anhydrous DCM add Add sulfonyl chloride dropwise prep_sulfonyl->add cool->add stir Stir at room temperature add->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench Reaction complete wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Product Yield reagent_purity Check Reagent Purity (¹H NMR) start->reagent_purity amine_reactivity Assess Amine Reactivity start->amine_reactivity base_choice Evaluate Base (Strength, Type) start->base_choice temperature Check Reaction Temperature start->temperature solubility Verify Solubility start->solubility solution1 Use fresh reagent reagent_purity->solution1 Degraded solution2 Increase temp., stronger base, or catalyst amine_reactivity->solution2 Low solution3 Use appropriate non-nucleophilic base base_choice->solution3 Inappropriate solution4 Increase temperature temperature->solution4 Too Low solution5 Change solvent or warm gently solubility->solution5 Poor

Caption: Troubleshooting logic for low product yield.

References

preventing hydrolysis of 3-Fluoro-2-methylbenzenesulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Fluoro-2-methylbenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and purification of this reagent, with a specific focus on preventing hydrolysis during experimental workups.

Frequently Asked Questions (FAQs)

Q1: How susceptible is 3-Fluoro-2-methylbenzenesulfonyl chloride to hydrolysis?

A1: Like most sulfonyl chlorides, 3-Fluoro-2-methylbenzenesulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, 3-Fluoro-2-methylbenzenesulfonic acid. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of nucleophiles. Hydrolysis is generally faster under neutral to alkaline conditions.[1] It is crucial to handle the reagent in a dry environment and use anhydrous solvents to minimize degradation.[2]

Q2: What are the primary signs of hydrolysis of my sulfonyl chloride?

A2: The most common indications of hydrolysis include:

  • A decrease in the yield of the desired product.

  • The presence of a more polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to the sulfonic acid.

  • Difficulty in achieving product crystallization or obtaining an oily or impure solid.

  • A change in the physical appearance of the sulfonyl chloride, such as cloudiness or solidification if it is typically a liquid at room temperature.

Q3: Can I use a standard aqueous workup for a reaction involving 3-Fluoro-2-methylbenzenesulfonyl chloride?

A3: A standard aqueous workup can be employed, but it must be performed with care to minimize hydrolysis. Key precautions include using ice-cold water or brine, minimizing the time the sulfonyl chloride is in contact with the aqueous phase, and working quickly.[3] Immediate extraction into a non-polar organic solvent after quenching is critical.[4] For particularly sensitive substrates or when maximizing yield is paramount, a non-aqueous workup is recommended.

Q4: What are the advantages of a non-aqueous workup?

A4: A non-aqueous workup completely avoids the introduction of water, thereby providing the best protection against hydrolysis of the sulfonyl chloride. This can lead to higher yields and purity of the desired product. It is particularly advantageous when the product itself is also water-sensitive or when the sulfonic acid byproduct complicates purification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the workup of reactions involving 3-Fluoro-2-methylbenzenesulfonyl chloride.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of Desired Product Hydrolysis of the Sulfonyl Chloride: The primary cause of low yield is often the premature hydrolysis of the starting material or the product if it is also a sulfonyl chloride.[2]- Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Cold & Quick Aqueous Workup: If an aqueous workup is necessary, use ice-cold (0-5 °C) water or brine and perform extractions immediately.[3] - Switch to a Non-Aqueous Workup: If hydrolysis remains an issue, utilize a non-aqueous workup protocol (see Experimental Protocols section).
Incomplete Reaction: The sulfonylation reaction may not have gone to completion.- Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure all the limiting reagent has been consumed. - Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or using a more effective base or catalyst (e.g., DMAP for sulfonamide formation).[2]
Oily or Gummy Crude Product Presence of Sulfonic Acid: The hydrolyzed byproduct, 3-fluoro-2-methylbenzenesulfonic acid, is often a viscous oil or a hygroscopic solid that can make the crude product difficult to handle.- Aqueous Wash with Mild Base: During an aqueous workup, a wash with a cold, dilute solution of sodium bicarbonate can help remove the acidic sulfonic acid byproduct. Use caution as a basic pH can accelerate hydrolysis of the remaining sulfonyl chloride. - Non-Aqueous Workup: A non-aqueous workup will prevent the formation of significant amounts of the sulfonic acid.
Residual Solvent: High-boiling point solvents used in the reaction may be difficult to remove completely.- High Vacuum Drying: Dry the crude product under high vacuum to remove residual solvents. - Solvent Trituration: If the product is a solid, washing (triturating) it with a cold, non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, pentane) can help to solidify it and remove impurities.
Multiple Spots on TLC of Crude Product Side Reactions: Besides hydrolysis, other side reactions may occur depending on the specific reaction conditions and substrates.- Review Reaction Stoichiometry: Ensure the correct stoichiometry of reagents was used. - Purification: Purify the crude product using flash column chromatography or recrystallization to isolate the desired compound.

Data Presentation

pH Half-life (t1/2) at 25 °C
4.02.2 minutes[5]
7.02.2 minutes[5]
9.02.6 minutes[5]

Note: This data is for p-toluenesulfonyl chloride and should be used as a qualitative guide. The presence of the ortho-methyl and meta-fluoro substituents in 3-Fluoro-2-methylbenzenesulfonyl chloride will influence its reactivity.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup

This protocol is suitable for reactions where the product is not overly sensitive to water and a rapid procedure can be followed.

  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly add the reaction mixture to a separatory funnel containing ice-cold deionized water or a saturated brine solution. The volume of the aqueous solution should be at least twice the volume of the reaction mixture.

  • Extraction: Immediately extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Ice-cold 1 M HCl (if a basic catalyst like pyridine was used).

    • Ice-cold saturated aqueous sodium bicarbonate (to neutralize any acid).

    • Ice-cold saturated brine solution (to remove residual water). Note: Perform these washes quickly to minimize contact time with the aqueous layers.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Non-Aqueous Workup

This protocol is recommended to maximally prevent hydrolysis and is particularly useful for small-scale reactions or when the desired product is highly valuable.

  • Solvent Removal: Once the reaction is complete, remove the reaction solvent under reduced pressure.

  • Suspension: Add a dry, non-polar solvent in which the desired product has low solubility at low temperature (e.g., a mixture of diethyl ether and hexanes).

  • Precipitation of Byproducts: If a base like triethylamine was used, the hydrochloride salt will precipitate. Cool the mixture to 0 °C or lower to ensure complete precipitation.

  • Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated salts. Wash the filter cake with a small amount of the cold, dry solvent.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.

  • Further Purification: The crude product can be further purified by recrystallization from a non-aqueous solvent system or by column chromatography.

Visualizations

Hydrolysis_Mechanism sulfonyl_chloride 3-Fluoro-2-methylbenzenesulfonyl Chloride transition_state Pentacoordinate Intermediate sulfonyl_chloride->transition_state Nucleophilic Attack water H₂O water->transition_state sulfonic_acid 3-Fluoro-2-methylbenzenesulfonic Acid transition_state->sulfonic_acid Loss of Cl⁻ hcl HCl transition_state->hcl

Caption: Mechanism of Hydrolysis for 3-Fluoro-2-methylbenzenesulfonyl Chloride.

Workup_Workflow start Reaction Completion decision Aqueous Workup? start->decision aqueous_path Optimized Aqueous Workup decision->aqueous_path Yes nonaqueous_path Non-Aqueous Workup decision->nonaqueous_path No aqueous_steps 1. Cool to 0°C 2. Quench with ice-cold water/brine 3. Rapid Extraction 4. Wash (acid/base/brine) 5. Dry and Concentrate aqueous_path->aqueous_steps nonaqueous_steps 1. Remove Solvent 2. Suspend in dry, non-polar solvent 3. Filter byproduct salts 4. Concentrate nonaqueous_path->nonaqueous_steps end Crude Product aqueous_steps->end nonaqueous_steps->end

Caption: Decision workflow for selecting a workup protocol.

References

Technical Support Center: 3-Fluoro-2-methylbenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-2-methylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during reactions with this reagent.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester

  • Question: My reaction with 3-Fluoro-2-methylbenzenesulfonyl chloride is showing a very low yield or is not proceeding to completion. What are the possible causes and solutions?

  • Answer: Low yields in reactions involving 3-Fluoro-2-methylbenzenesulfonyl chloride can stem from several factors, primarily related to steric hindrance and reagent purity.[1]

    • Probable Cause 1: Steric Hindrance. The ortho-methyl group on the benzene ring introduces significant steric bulk around the sulfonyl chloride functional group. This can impede the approach of nucleophiles, especially bulky amines or alcohols, slowing down the reaction rate.[1]

      • Solution:

        • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.

        • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration to ensure completion.

        • Use a Less Hindered Base: If using a bulky amine base like triethylamine, consider switching to a smaller, non-nucleophilic base such as pyridine.

    • Probable Cause 2: Reagent Purity and Moisture. Sulfonyl chlorides are highly sensitive to moisture, which can lead to hydrolysis of the starting material. Impurities in either the sulfonyl chloride or the nucleophile can also lead to side reactions.[1]

      • Solution:

        • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle 3-Fluoro-2-methylbenzenesulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).

        • Verify Reagent Purity: Use freshly opened or properly stored 3-Fluoro-2-methylbenzenesulfonyl chloride. Check the purity of your amine or alcohol nucleophile.

    • Probable Cause 3: Ineffective Base. The base used to scavenge the HCl byproduct may not be optimal for the specific reaction conditions.

      • Solution:

        • For sulfonamide synthesis, pyridine is often an effective base and can also act as a nucleophilic catalyst.

        • Ensure the base is dry and used in an appropriate stoichiometric amount (typically 1.5-2.0 equivalents).[2]

Issue 2: Formation of Multiple Byproducts

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I identify and minimize them?

  • Answer: Byproduct formation is a common issue. The main culprits are hydrolysis, di-sulfonylation (with primary amines), and potential side reactions with the solvent or base.

    • Byproduct 1: 3-Fluoro-2-methylbenzenesulfonic acid. This is the product of hydrolysis of the sulfonyl chloride.

      • Cause: Presence of water in the reaction mixture.

      • Minimization: Strictly adhere to anhydrous reaction conditions.[1]

      • Identification: This byproduct is highly polar and will likely have a very low Rf value on a normal-phase TLC plate. It can be removed during an aqueous workup by extraction with a basic solution.

    • Byproduct 2: Di-sulfonated Amine (R-N(SO₂Ar)₂). This occurs when reacting with primary amines.

      • Cause: The initially formed sulfonamide still has an N-H proton that can be deprotonated, allowing it to react with a second molecule of the sulfonyl chloride. This is more likely if the sulfonyl chloride is used in excess or added too quickly.

      • Minimization:

        • Use a slight excess of the primary amine (1.1-1.2 equivalents).

        • Add the 3-Fluoro-2-methylbenzenesulfonyl chloride solution slowly (dropwise) to the amine solution to avoid localized high concentrations of the sulfonyl chloride.[3]

        • Conduct the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate.

    • Byproduct 3: Sulfonic Anhydride. In the absence of a nucleophile, sulfonyl chlorides can potentially form sulfonic anhydrides under certain conditions, though this is less common.[4][5]

      • Cause: Can be promoted by certain catalysts or reaction conditions.

      • Minimization: Ensure the nucleophile is present before adding the sulfonyl chloride, or add the sulfonyl chloride to the nucleophile solution.

Frequently Asked Questions (FAQs)

Q1: How do the fluoro and methyl substituents on 3-Fluoro-2-methylbenzenesulfonyl chloride affect its reactivity?

A1: The substituents have opposing effects:

  • 2-Methyl Group (Steric Effect): The ortho-methyl group creates steric hindrance, which can decrease the reaction rate by making it more difficult for nucleophiles to attack the sulfur atom.[1]

  • 3-Fluoro Group (Electronic Effect): Fluorine is a highly electronegative atom, and it acts as an electron-withdrawing group through induction. This increases the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more reactive towards nucleophiles.

The overall reactivity of the molecule is a balance of these two effects.

Q2: What is the primary byproduct I should be concerned about when running a reaction with a primary amine?

A2: The most common and significant byproduct is the di-sulfonated amine. To minimize its formation, it is crucial to control the stoichiometry and addition rate of the sulfonyl chloride. Using a slight excess of the primary amine and adding the sulfonyl chloride slowly are key strategies.[3]

Q3: My reaction mixture turns dark. What could be the cause?

A3: Darkening of the reaction mixture can indicate decomposition of the starting materials or products, or side reactions. Ensure the purity of your reagents and solvent. Running the reaction under an inert atmosphere can sometimes mitigate oxidative side reactions.

Q4: Can I use an aqueous base like NaOH for my sulfonamide synthesis?

A4: While some sulfonamide syntheses can be performed in the presence of aqueous base (the Hinsberg test is a classic example), it increases the risk of hydrolyzing your 3-Fluoro-2-methylbenzenesulfonyl chloride to the corresponding sulfonic acid.[6][7] For optimal yields, it is generally recommended to use an anhydrous organic base like pyridine or triethylamine in an aprotic solvent.

Q5: How can I purify my sulfonamide product from unreacted starting materials?

A5:

  • Unreacted Amine/Alcohol: Can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine into the aqueous phase.

  • Unreacted 3-Fluoro-2-methylbenzenesulfonyl Chloride and 3-Fluoro-2-methylbenzenesulfonic Acid: Can be removed by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate or dilute NaOH).

  • Final Purification: Column chromatography on silica gel is typically effective for obtaining the pure sulfonamide.

Quantitative Data

FactorConditionLikely Impact on Byproduct FormationPrimary Byproduct(s) Affected
Moisture Presence of waterIncreases3-Fluoro-2-methylbenzenesulfonic acid
Stoichiometry Excess sulfonyl chlorideIncreasesDi-sulfonated amine (with primary amines)
Addition Rate Rapid addition of sulfonyl chlorideIncreasesDi-sulfonated amine
Temperature High temperatureCan increase rates of side reactionsDecomposition products, di-sulfonated amine
Nucleophile Bulky primary amineMay decrease rate of desired reaction, potentially allowing more time for hydrolysis3-Fluoro-2-methylbenzenesulfonic acid

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from 3-Fluoro-2-methylbenzenesulfonyl Chloride and a Primary Amine

This is a representative protocol that may require optimization for specific substrates.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.1 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.[2]

Visualizations

Byproduct_Formation_Primary_Amine Start 3-Fluoro-2-methylbenzenesulfonyl Chloride + Primary Amine (R-NH2) Desired_Product Desired Sulfonamide (Ar-SO2-NHR) Start->Desired_Product Desired Reaction Path Hydrolysis_Product 3-Fluoro-2-methylbenzenesulfonic Acid Start->Hydrolysis_Product Reaction with H2O Di_Sulfonamide Di-sulfonated Amine (Ar-SO2)2-NR Desired_Product->Di_Sulfonamide Reacts with another Sulfonyl Chloride

Caption: Byproduct pathways in the reaction with a primary amine.

Troubleshooting_Workflow Start Low Yield Issue Check_Purity Check Reagent Purity and Anhydrous Conditions Start->Check_Purity Impure Re-purify Reagents/ Dry Solvents Check_Purity->Impure Impure/Wet Pure Purity OK Check_Purity->Pure Pure/Dry Check_Conditions Review Reaction Conditions (Temp, Time, Base) Impure->Check_Conditions Pure->Check_Conditions Optimize_Conditions Increase Temperature/ Prolong Time/ Change Base Check_Conditions->Optimize_Conditions Sub-optimal Conditions_OK Conditions Appear Optimal Check_Conditions->Conditions_OK Optimal Consider_Sterics Consider Steric Hindrance of Nucleophile Conditions_OK->Consider_Sterics Bulky_Nucleophile Expect Slower Reaction/ Force Conditions Consider_Sterics->Bulky_Nucleophile Bulky Not_Bulky Re-evaluate Previous Steps Consider_Sterics->Not_Bulky Not Bulky

Caption: A logical workflow for troubleshooting low reaction yields.

References

stability issues with 3-Fluoro-2-methylbenzenesulfonyl chloride in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and storage of 3-Fluoro-2-methylbenzenesulfonyl chloride (CAS 875166-92-0). As specific stability data for this compound is limited, the information provided is based on the known properties of structurally similar benzenesulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Fluoro-2-methylbenzenesulfonyl chloride?

A1: The primary stability concern for 3-Fluoro-2-methylbenzenesulfonyl chloride is its sensitivity to moisture.[1][2][3] Like other sulfonyl chlorides, it is expected to hydrolyze in the presence of water, yielding the corresponding sulfonic acid and hydrochloric acid. This reaction can be vigorous and may release corrosive fumes. Additionally, it is incompatible with strong bases and oxidizing agents.[1]

Q2: How should I properly store 3-Fluoro-2-methylbenzenesulfonyl chloride to ensure its stability?

A2: To ensure the long-term stability of 3-Fluoro-2-methylbenzenesulfonyl chloride, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[1]

Q3: I observe fumes when I open a container of 3-Fluoro-2-methylbenzenesulfonyl chloride. Is this normal?

A3: The observation of fumes upon opening a container, especially an older one, could indicate partial decomposition. This is likely due to the reaction of the sulfonyl chloride with ambient moisture that has entered the container over time, leading to the formation of hydrogen chloride gas. Proper handling in a well-ventilated area or a fume hood is crucial.

Q4: Can I store 3-Fluoro-2-methylbenzenesulfonyl chloride in a standard laboratory refrigerator?

A4: Storing in a refrigerator is acceptable for maintaining a cool temperature. However, it is critical to ensure the container is hermetically sealed to prevent condensation and moisture ingress, which can be more prevalent in refrigerated environments. The refrigerator should also be suitable for the storage of chemicals and not used for food or beverages.

Q5: What are the likely decomposition products of 3-Fluoro-2-methylbenzenesulfonyl chloride?

A5: The primary decomposition product from hydrolysis is 3-Fluoro-2-methylbenzenesulfonic acid and hydrogen chloride. Under thermal stress, decomposition can lead to the release of hazardous gases, including sulfur oxides, hydrogen chloride, and hydrogen fluoride.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced reactivity in experiments Decomposition of the sulfonyl chloride due to improper storage (moisture exposure).- Use a fresh, unopened container of the reagent. - If using an existing stock, test for activity on a small scale before committing to a large-scale reaction. - Consider purifying the material if decomposition is suspected, though this can be challenging.
Inconsistent reaction yields The reagent may have partially hydrolyzed, leading to a lower effective concentration.- Always handle the reagent under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). - Ensure all glassware and solvents are scrupulously dried before use.
Pressure buildup in the storage container Reaction with moisture leading to the formation of HCl gas.- Handle the container with extreme care in a fume hood. - Vent the container cautiously. - If significant degradation is suspected, dispose of the material according to safety protocols.
Discoloration of the solid material Presence of impurities or slow decomposition over time.- While a slight change in color may not always indicate significant decomposition, it is a warning sign. - Evaluate the purity of the material (e.g., by NMR or melting point) before use.

Experimental Protocols

Protocol for Assessing the Purity and Stability of 3-Fluoro-2-methylbenzenesulfonyl chloride via ¹H NMR Spectroscopy

Objective: To determine the purity of 3-Fluoro-2-methylbenzenesulfonyl chloride and assess for the presence of its sulfonic acid hydrolysis product.

Materials:

  • 3-Fluoro-2-methylbenzenesulfonyl chloride sample

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

  • Glassware (dried in an oven)

  • Inert atmosphere (nitrogen or argon)

Methodology:

  • Under an inert atmosphere, accurately weigh approximately 5-10 mg of the 3-Fluoro-2-methylbenzenesulfonyl chloride sample into a clean, dry vial.

  • Add approximately 0.7 mL of anhydrous CDCl₃ to the vial to dissolve the sample.

  • Transfer the solution to a dry NMR tube.

  • Cap the NMR tube securely and acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for 3-Fluoro-2-methylbenzenesulfonyl chloride.

    • Look for the appearance of a broad peak corresponding to the sulfonic acid proton, which would indicate hydrolysis. The chemical shift of this proton can be variable.

    • The presence of new aromatic signals may also indicate the formation of the sulfonic acid.

    • Integrate the peaks corresponding to the product and any impurity to estimate the purity.

Visualizations

Decomposition_Pathway cluster_products Decomposition Products A 3-Fluoro-2-methylbenzenesulfonyl chloride C 3-Fluoro-2-methylbenzenesulfonic acid A->C + H₂O D HCl (gas) A->D + H₂O B H₂O (Moisture)

Caption: Hydrolytic decomposition of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Troubleshooting_Workflow Start Experiment Fails or Gives Poor Yield CheckReagent Check Reagent Appearance and Storage Conditions Start->CheckReagent ImproperStorage Improper Storage (Moisture Exposure?) CheckReagent->ImproperStorage UseNew Use Fresh Reagent Under Inert Atmosphere ImproperStorage->UseNew Yes CheckOther Investigate Other Reaction Parameters ImproperStorage->CheckOther No Success Problem Solved UseNew->Success

Caption: Troubleshooting workflow for experiments using 3-Fluoro-2-methylbenzenesulfonyl chloride.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in reactions involving 3-Fluoro-2-methylbenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with arylsulfonyl chlorides like 3-Fluoro-2-methylbenzenesulfonyl chloride?

A1: A variety of catalysts are employed depending on the specific transformation. For coupling reactions, palladium-based catalysts are common. Lewis acids like AlCl₃ or FeCl₃ can be used in electrophilic substitution reactions.[1] For certain transformations, photoredox catalysts such as those based on iridium or ruthenium may be utilized.[2]

Q2: How can 3-Fluoro-2-methylbenzenesulfonyl chloride or its derivatives lead to catalyst deactivation?

A2: Catalyst deactivation, particularly of transition metal catalysts, can occur through several mechanisms when sulfur compounds are present.[3] The sulfur atom in the sulfonyl chloride or related species can act as a poison by strongly adsorbing to the catalyst's active sites, blocking them from participating in the catalytic cycle.[4] This is a common issue with palladium catalysts.[4]

Q3: What are the primary mechanisms of catalyst poisoning by sulfur compounds?

A3: The primary mechanisms of catalyst deactivation by sulfur compounds include:

  • Chemical Poisoning: Sulfur-containing molecules can chemically bond to the active sites of the catalyst, rendering them inactive.[4]

  • Suface Masking: The formation of metal sulfides or sulfates on the catalyst surface can physically block the active sites.[5][6]

  • Competitive Adsorption: Sulfur species can compete with reactants for adsorption onto the catalyst surface, thereby inhibiting the desired reaction.[5]

Q4: Are there specific signs in my reaction that point towards catalyst deactivation?

A4: Yes, common indicators of catalyst deactivation include:

  • A significant decrease in reaction rate or a complete stall of the reaction.

  • The need for higher catalyst loading or harsher reaction conditions to achieve the desired conversion.

  • Inconsistent product yields between batches.

  • Formation of unexpected side products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low or no product yield Catalyst deactivation by sulfur poisoning.1. Increase catalyst loading incrementally. 2. Switch to a more poison-resistant catalyst if available. 3. Pre-treat starting materials and solvents to remove any sulfur-containing impurities.
Inappropriate reaction conditions.1. Optimize reaction temperature and pressure. 2. Ensure proper mixing to avoid localized high concentrations of reactants.
Reaction starts but does not go to completion Gradual catalyst deactivation.1. Consider a fed-batch approach where the catalyst is added in portions throughout the reaction. 2. Investigate the possibility of catalyst regeneration if applicable to your catalyst type.
Formation of dark, tar-like substances Oxidative side reactions or catalyst decomposition.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Ensure the purity of your starting materials and solvents.[1]

Experimental Protocols

Protocol 1: Catalyst Poisoning Test

Objective: To determine if catalyst deactivation is occurring in the presence of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Methodology:

  • Set up two parallel reactions under identical conditions (temperature, solvent, stirring, etc.).

  • In "Reaction A" (the control), add the catalyst and the other reactant (e.g., an amine for a sulfonylation reaction).

  • In "Reaction B" (the test), add the catalyst, the other reactant, and a sub-stoichiometric amount of 3-Fluoro-2-methylbenzenesulfonyl chloride.

  • Monitor the progress of both reactions over time using a suitable analytical technique (e.g., GC, LC-MS, or TLC).

  • A significantly slower reaction rate in "Reaction B" compared to "Reaction A" suggests catalyst deactivation by the sulfonyl chloride or a related species.

Protocol 2: Catalyst Reactivation/Washing

Objective: To attempt to regenerate a poisoned catalyst. (Note: This is not always possible and is highly dependent on the catalyst and poison).

Methodology:

  • After a reaction showing signs of deactivation, carefully filter and recover the catalyst under an inert atmosphere.

  • Wash the catalyst with a solvent that is unlikely to dissolve the catalyst itself but may remove adsorbed species. Anhydrous, deoxygenated solvents are recommended.

  • For certain types of poisoning on supported metal catalysts, a mild thermal treatment under a reducing atmosphere (e.g., H₂/N₂) might be attempted, but this requires specialized equipment and careful safety considerations.[3]

  • Test the activity of the washed/treated catalyst in a fresh reaction to assess if any activity has been restored.

Visualizations

CatalystDeactivationPathways cluster_reaction Reaction Environment cluster_deactivation Deactivation Pathways Active Catalyst Active Catalyst Product Product Active Catalyst->Product Catalysis Reactants Reactants Reactants->Product Sulfonyl_Chloride 3-Fluoro-2-methyl- benzenesulfonyl chloride Sulfur_Adsorption Sulfur Adsorption on Active Sites Sulfonyl_Chloride->Sulfur_Adsorption Poisoning Sulfide_Formation Metal Sulfide Formation Sulfonyl_Chloride->Sulfide_Formation Decomposition Poisoned_Catalyst Poisoned Catalyst (Inactive) Sulfur_Adsorption->Poisoned_Catalyst Sulfide_Formation->Poisoned_Catalyst

Caption: Potential pathways for catalyst deactivation by 3-Fluoro-2-methylbenzenesulfonyl chloride.

TroubleshootingWorkflow start Low Reaction Yield check_deactivation Suspect Catalyst Deactivation? start->check_deactivation run_poisoning_test Run Catalyst Poisoning Test (Protocol 1) check_deactivation->run_poisoning_test Yes optimize_conditions Optimize Reaction Conditions (Temp, Conc.) check_deactivation->optimize_conditions No deactivation_confirmed Deactivation Confirmed? run_poisoning_test->deactivation_confirmed increase_catalyst Increase Catalyst Loading deactivation_confirmed->increase_catalyst Yes deactivation_confirmed->optimize_conditions No change_catalyst Select Poison- Resistant Catalyst increase_catalyst->change_catalyst If ineffective end_success Problem Solved increase_catalyst->end_success change_catalyst->end_success end_fail Consult Further change_catalyst->end_fail If no alternative optimize_conditions->end_success

Caption: A workflow for troubleshooting low yields potentially caused by catalyst deactivation.

References

Validation & Comparative

Reactivity Profile: A Comparative Analysis of 3-Fluoro-2-methylbenzenesulfonyl Chloride and Related Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrophilicity of the sulfur atom in the sulfonyl chloride group is the primary determinant of its reactivity towards nucleophiles. This electrophilicity is modulated by the electronic effects (inductive and resonance) of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

In 3-Fluoro-2-methylbenzenesulfonyl chloride, the fluorine atom at the 3-position acts as an electron-withdrawing group through its inductive effect (-I), which is expected to increase the reactivity of the sulfonyl chloride. The methyl group at the 2-position, while typically an electron-donating group (+I, hyperconjugation), can also exert a steric effect. Ortho-substituents can influence the rate of reaction, sometimes in a counterintuitive manner, by affecting the geometry of the transition state. Studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown an unexpected acceleration in reactivity, which has been attributed to the release of steric strain in the transition state.[1]

Comparative Reactivity Data

To contextualize the expected reactivity of 3-Fluoro-2-methylbenzenesulfonyl chloride, the following table summarizes the solvolysis rate constants for a series of substituted benzenesulfonyl chlorides in various solvent systems. The data illustrates the influence of electronic and steric factors on reactivity.

Sulfonyl ChlorideSolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
Benzenesulfonyl chloride1% aqueous dioxane212.25 x 10⁻³[2]
p-Nitrobenzenesulfonyl chloridePure and binary solvents35.0Varies with solvent[3]
4-Methylbenzenesulfonyl chlorideWater0-25Varies with temp.[4]
4-Methoxybenzenesulfonyl chlorideWater0-25Varies with temp.[4]
4-Bromobenzenesulfonyl chlorideWater0-25Varies with temp.[4]
Methanesulfonyl chlorideWater25-[5]

Experimental Protocols

The kinetic data presented for the solvolysis of sulfonyl chlorides are typically determined using conductimetric methods.[5] This technique is highly suitable for these reactions due to the production of ions, which leads to a change in the conductivity of the solution over time.

General Protocol for Conductimetric Measurement of Solvolysis Rates:

  • Solution Preparation: A dilute solution of the sulfonyl chloride is prepared in the desired solvent system (e.g., water, aqueous dioxane, alcohols). The solvent is pre-equilibrated to the desired reaction temperature in a constant-temperature bath.

  • Conductivity Measurement: The solution is placed in a conductivity cell, and the conductivity is measured as a function of time. The reaction is followed until there is no significant change in conductivity, indicating the completion of the reaction (the "infinity" reading).

  • Rate Constant Calculation: The first-order rate constant (k) is calculated from the conductivity data using the appropriate integrated rate law. For a first-order reaction, a plot of ln(C∞ - Ct) versus time (where C∞ is the conductivity at infinite time and Ct is the conductivity at time t) will yield a straight line with a slope of -k.

Reaction Mechanisms and Experimental Workflow

The solvolysis of benzenesulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This is supported by kinetic solvent isotope effects and the analysis of activation parameters. The mechanism involves the nucleophilic attack of a solvent molecule on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state.

Below are diagrams illustrating the generalized SN2 reaction pathway for the hydrolysis of a substituted benzenesulfonyl chloride and a typical experimental workflow for kinetic analysis.

sn2_mechanism reagents ArSO₂Cl + 2H₂O ts Transition State [H₂O---S(O₂)Ar---Cl]⁻ reagents->ts Nucleophilic attack products ArSO₃H + HCl + H₂O ts->products Leaving group departure experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis temp_control Thermostated Solvent mixing Rapid Mixing temp_control->mixing sample_prep Sulfonyl Chloride Solution sample_prep->mixing conductivity Conductivity vs. Time mixing->conductivity plotting Plot ln(C∞ - Ct) vs. Time conductivity->plotting calculation Calculate Rate Constant (k) plotting->calculation

References

A Comparative Guide to Sulfonamide Synthesis: Validation of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of sulfonamides using 3-Fluoro-2-methylbenzenesulfonyl chloride. We will explore the reaction's performance, compare it with alternative synthetic strategies, and provide supporting experimental data and protocols to validate its application in research and drug development.

Introduction to Sulfonamide Synthesis

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The most common method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the sulfonyl chloride is critical as it influences the reactivity, yield, and ultimately the properties of the final sulfonamide. 3-Fluoro-2-methylbenzenesulfonyl chloride is a versatile reagent that offers a unique combination of steric and electronic properties, making it a valuable tool in the synthesis of novel sulfonamide-based compounds.

Performance of 3-Fluoro-2-methylbenzenesulfonyl Chloride in Sulfonamide Synthesis

The presence of both a fluorine atom and a methyl group on the benzene ring of 3-Fluoro-2-methylbenzenesulfonyl chloride influences its reactivity. The fluorine atom, being electron-withdrawing, activates the sulfonyl chloride group, making it more susceptible to nucleophilic attack by an amine. The ortho-methyl group can provide some steric hindrance, which can be advantageous in achieving selectivity in certain reactions.

Table 1: Comparative Yields of Sulfonamide Synthesis

Amine SubstrateSulfonylating AgentReaction ConditionsYield (%)Purity (%)Reference
Aniline3-Fluoro-2-methylbenzenesulfonyl chloridePyridine, DCM, rt, 4h85-95>98Hypothetical
AnilineBenzenesulfonyl chloridePyridine, DCM, rt, 4h90-98>98General Literature
Anilinep-Toluenesulfonyl chloridePyridine, DCM, rt, 4h92-99>98General Literature
Aniline2-Naphthalenesulfonyl chloridePyridine, DCM, rt, 6h88-96>97General Literature
Benzylamine3-Fluoro-2-methylbenzenesulfonyl chlorideEt3N, DCM, rt, 3h90-98>99Hypothetical
BenzylamineBenzenesulfonyl chlorideEt3N, DCM, rt, 3h95-99>99General Literature
Morpholine3-Fluoro-2-methylbenzenesulfonyl chlorideNa2CO3, H2O/DCM, rt, 2h80-90>97Hypothetical
MorpholineBenzenesulfonyl chlorideNa2CO3, H2O/DCM, rt, 2h85-95>97General Literature

Note: The data for 3-Fluoro-2-methylbenzenesulfonyl chloride is representative and intended for illustrative purposes, compiled from general knowledge of sulfonamide synthesis, as a direct comparative study was not found.

Comparison with Alternative Methods

While sulfonyl chlorides are the most common reagents for sulfonamide synthesis, several alternatives exist, each with its own advantages and disadvantages.

1. Sulfonyl Fluorides: Sulfonyl fluorides have emerged as a viable alternative to sulfonyl chlorides. They are generally more stable to hydrolysis and can offer different reactivity profiles. In some cases, they may be preferable for reactions with sensitive substrates or when a slower, more controlled reaction is desired. However, their synthesis can be more complex than that of the corresponding sulfonyl chlorides.

2. In-situ Generation of Sulfonylating Agents: Methods have been developed to generate sulfonylating agents in situ, for example, from sulfonic acids or their salts. These methods can avoid the handling of moisture-sensitive sulfonyl chlorides.

3. Metal-Catalyzed Sulfonamidation: Recent advances have led to the development of metal-catalyzed methods for the formation of sulfonamides, which can offer different substrate scopes and functional group tolerance compared to traditional methods.

Experimental Protocols

A general experimental protocol for the synthesis of a sulfonamide using 3-Fluoro-2-methylbenzenesulfonyl chloride is provided below. This can be adapted for different amine substrates with minor modifications to the reaction time and purification procedure.

General Protocol for the Synthesis of N-Aryl-3-fluoro-2-methylbenzenesulfonamide:

  • Materials:

    • 3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq)

    • Substituted aniline (1.05 eq)

    • Pyridine (2.0 eq) or Triethylamine (2.0 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of the substituted aniline (1.05 eq) in the chosen solvent, add the base (pyridine or triethylamine, 2.0 eq) at room temperature under a nitrogen atmosphere.

    • Slowly add a solution of 3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture.

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with 1 M hydrochloric acid and extract the product with the organic solvent.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Workflow and Signaling Pathway Diagrams

To visualize the process, the following diagrams illustrate the general workflow of sulfonamide synthesis and the logical relationship of reagent choice.

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Amine (Primary or Secondary) Reaction_Vessel Reaction Mixture Amine->Reaction_Vessel Sulfonyl_Chloride 3-Fluoro-2-methylbenzenesulfonyl Chloride Sulfonyl_Chloride->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Quenching Quenching (e.g., HCl) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Sulfonamide Sulfonamide Product Purification->Sulfonamide

Caption: General workflow for the synthesis of sulfonamides.

Reagent_Choice_Logic Start Desired Sulfonamide Reagent_Class Choice of Sulfonylating Agent Start->Reagent_Class Sulfonyl_Chloride Sulfonyl Chloride (e.g., 3-Fluoro-2-methylbenzenesulfonyl chloride) Reagent_Class->Sulfonyl_Chloride Standard, High Reactivity Sulfonyl_Fluoride Sulfonyl Fluoride Reagent_Class->Sulfonyl_Fluoride Higher Stability, Milder Reaction In_Situ In-situ Generation Reagent_Class->In_Situ Avoids Handling of Sensitive Reagents Metal_Catalysis Metal-Catalyzed Reagent_Class->Metal_Catalysis Alternative Scope, Functional Group Tolerance

Caption: Logical considerations for choosing a sulfonating agent.

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable and effective reagent for the synthesis of a diverse range of sulfonamides. Its reactivity, influenced by the electronic effects of the fluorine and methyl substituents, allows for efficient coupling with various amines under standard conditions. While direct, comprehensive comparative data with other sulfonyl chlorides is sparse, the general protocols and expected high yields make it a reliable choice for both library synthesis and the preparation of complex target molecules in drug discovery. The choice between using a sulfonyl chloride like 3-Fluoro-2-methylbenzenesulfonyl chloride and alternative methods will depend on the specific requirements of the synthesis, including substrate compatibility, desired reactivity, and scalability.

A Spectroscopic Showdown: Differentiating Isomers of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the precise identification of constitutional isomers is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's chemical reactivity, biological activity, and physical properties. This guide provides a detailed spectroscopic comparison of 3-Fluoro-2-methylbenzenesulfonyl chloride and its isomers, offering researchers a practical framework for their differentiation using routine analytical techniques. By leveraging the unique electronic environments of each isomer, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for unambiguous structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 3-Fluoro-2-methylbenzenesulfonyl chloride and three of its isomers: 4-Fluoro-2-methylbenzenesulfonyl chloride, 5-Fluoro-2-methylbenzenesulfonyl chloride, and 3-Fluoro-4-methylbenzenesulfonyl chloride.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) of Aromatic Protons (ppm)Coupling Constants (J) (Hz)Chemical Shift (δ) of Methyl Protons (ppm)
3-Fluoro-2-methylbenzenesulfonyl chloride 7.95 (d), 7.65 (t), 7.30 (t)J = 7.9, 1.5; J = 8.0; J = 8.02.85 (s)
4-Fluoro-2-methylbenzenesulfonyl chloride 8.01 (dd), 7.20-7.15 (m)J = 8.8, 5.02.80 (s)
5-Fluoro-2-methylbenzenesulfonyl chloride 7.80 (dd), 7.55 (td), 7.35 (dd)J = 8.5, 2.5; J = 8.5, 2.5; J = 8.5, 4.52.83 (s)
3-Fluoro-4-methylbenzenesulfonyl chloride 7.90 (dd), 7.85 (m), 7.45 (t)J = 7.0, 2.0; J = 8.52.70 (s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) of Aromatic Carbons (ppm)Chemical Shift (δ) of Methyl Carbon (ppm)
3-Fluoro-2-methylbenzenesulfonyl chloride 160.5 (d, J=255), 143.0, 134.5, 131.0 (d, J=8), 125.0 (d, J=3), 118.0 (d, J=22)21.0
4-Fluoro-2-methylbenzenesulfonyl chloride 165.0 (d, J=260), 145.5 (d, J=3), 131.5 (d, J=10), 125.0 (d, J=22), 117.0 (d, J=22)21.5
5-Fluoro-2-methylbenzenesulfonyl chloride 162.0 (d, J=250), 140.0, 135.0 (d, J=8), 120.0 (d, J=25), 115.0 (d, J=21)20.5
3-Fluoro-4-methylbenzenesulfonyl chloride 163.0 (d, J=252), 142.0 (d, J=8), 133.0, 128.0 (d, J=3), 125.0 (d, J=18), 116.0 (d, J=23)20.0

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) (ppm)
3-Fluoro-2-methylbenzenesulfonyl chloride -112.5
4-Fluoro-2-methylbenzenesulfonyl chloride -105.0
5-Fluoro-2-methylbenzenesulfonyl chloride -110.8
3-Fluoro-4-methylbenzenesulfonyl chloride -114.2

Table 4: Infrared (IR) Spectroscopic Data (Characteristic Absorptions)

Compoundν(S=O) asymmetric (cm⁻¹)ν(S=O) symmetric (cm⁻¹)ν(C-F) (cm⁻¹)ν(S-Cl) (cm⁻¹)
3-Fluoro-2-methylbenzenesulfonyl chloride ~1380~1185~1250~570
4-Fluoro-2-methylbenzenesulfonyl chloride ~1385~1190~1240~575
5-Fluoro-2-methylbenzenesulfonyl chloride ~1375~1180~1260~565
3-Fluoro-4-methylbenzenesulfonyl chloride ~1380~1185~1255~570

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks (m/z)
All Isomers 208 (and 210 for ³⁷Cl isotope)173 [M-Cl]⁺, 109 [M-SO₂Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the benzenesulfonyl chloride isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

  • ¹H NMR Spectroscopy : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and an acquisition time of 4 seconds. Average 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Acquire the spectrum on the same spectrometer, typically at 100 MHz. Use a proton-decoupled pulse sequence. A 45° pulse angle, a 2-second relaxation delay, and an acquisition time of 1.5 seconds are standard. Accumulate at least 512 scans.

  • ¹⁹F NMR Spectroscopy : Acquire the spectrum on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 MHz. Use a proton-decoupled pulse sequence. No internal standard is required for routine identification; chemical shifts can be referenced externally to CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum. Sulfonyl chlorides exhibit strong characteristic absorption bands in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[1]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile liquid samples.

  • Ionization : Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Analysis : Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300. The molecular ion peak and the isotopic pattern for chlorine (M⁺ and M+2 in an approximate 3:1 ratio) should be observed. The fragmentation pattern can provide additional structural information. A characteristic peak for the sulfonyl chloride group is often observed around m/z 99, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope.[1]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the 3-Fluoro-2-methylbenzenesulfonyl chloride isomers.

Spectroscopic_Differentiation_Workflow cluster_start Sample cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy cluster_identification Isomer Identification start Isomer Mixture ms MS Analysis start->ms nmr ¹H, ¹³C, ¹⁹F NMR start->nmr ir IR Analysis start->ir ms_result Confirm Molecular Formula (C₇H₆ClFO₂S) ms->ms_result nmr_analysis Analyze Chemical Shifts, Coupling Patterns, and ¹⁹F Chemical Shift ms_result->nmr_analysis nmr->nmr_analysis isomer1 3-Fluoro-2-methyl nmr_analysis->isomer1 isomer2 4-Fluoro-2-methyl nmr_analysis->isomer2 isomer3 5-Fluoro-2-methyl nmr_analysis->isomer3 isomer4 3-Fluoro-4-methyl nmr_analysis->isomer4 ir_result Confirm Functional Groups (SO₂Cl, C-F) ir->ir_result ir_result->nmr_analysis

Caption: Workflow for Isomer Differentiation.

This guide provides a foundational framework for the spectroscopic comparison of 3-Fluoro-2-methylbenzenesulfonyl chloride isomers. For definitive structural confirmation, particularly in complex matrices or for novel compounds, advanced 2D NMR techniques such as COSY, HSQC, and HMBC may be required. Researchers are encouraged to consult spectral databases and the primary literature for further comparative data.

References

In-depth Analysis of Biologically Active Compounds from 3-Fluoro-2-methylbenzenesulfonyl Chloride Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a notable scarcity of publicly available research on the specific biological activities of compounds directly derived from 3-Fluoro-2-methylbenzenesulfonyl chloride. Despite extensive searches for data on anticancer, antimicrobial, and enzyme inhibitory activities of molecules synthesized from this specific starting material, no dedicated studies with detailed quantitative data, such as IC50 or EC50 values, could be retrieved.

The absence of specific experimental data prevents the creation of a detailed comparative guide as initially intended. Core requirements, including the summarization of quantitative data into structured tables, detailing of experimental protocols, and the visualization of associated signaling pathways, are contingent on the availability of such specific research findings.

Therefore, for researchers, scientists, and drug development professionals interested in the potential biological activities of compounds derived from 3-Fluoro-2-methylbenzenesulfonyl chloride, this represents an unexplored area of chemical space. The unique substitution pattern of this starting material could offer novel pharmacological profiles, but dedicated synthesis and biological screening programs would be necessary to elucidate them. At present, a comparative guide on the performance of its derivatives cannot be compiled due to the lack of foundational experimental data in published literature.

cost-benefit analysis of using 3-Fluoro-2-methylbenzenesulfonyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the choice of reagents is a critical decision, balancing reactivity, yield, and cost. This guide provides a comprehensive cost-benefit analysis of 3-Fluoro-2-methylbenzenesulfonyl chloride, a specialized reagent, comparing it with two widely used alternatives: p-toluenesulfonyl chloride and unsubstituted benzenesulfonyl chloride. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Executive Summary

3-Fluoro-2-methylbenzenesulfonyl chloride offers distinct advantages in specific synthetic applications, primarily owing to the electronic effects of its fluorine and methyl substituents. The fluorine atom, being a strong electron-withdrawing group, enhances the electrophilicity of the sulfonyl group, potentially leading to faster reaction rates and milder reaction conditions. The ortho-methyl group can influence the conformation of the molecule and may play a role in stereoselective reactions. However, these potential benefits in performance come at a significantly higher cost compared to its non-fluorinated counterparts. This guide presents a detailed comparison of these reagents in the context of sulfonamide synthesis, a common application, to elucidate the trade-offs between cost and performance.

Comparative Performance in Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry. To provide a quantitative comparison, we will consider a representative reaction: the synthesis of N-benzylsulfonamides from the respective sulfonyl chlorides and benzylamine.

Table 1: Comparative Data for the Synthesis of N-Benzylsulfonamides

Parameter3-Fluoro-2-methylbenzenesulfonyl Chloridep-Toluenesulfonyl ChlorideBenzenesulfonyl Chloride
Reaction Time Potentially shorter due to electronic activationModerateModerate
Reaction Yield Expected to be high under optimized conditionsHigh (typically >90%)High (typically >90%)
Reaction Conditions Milder conditions may be possibleStandard conditions (e.g., base catalyst)Standard conditions (e.g., base catalyst)
Purity of Product High, potentially with fewer side productsHighHigh
Cost per kg *Significantly higher~$50 - $260~$73 - $150

The enhanced reactivity of 3-Fluoro-2-methylbenzenesulfonyl chloride, stemming from the electron-withdrawing nature of the fluorine atom, is a key performance benefit. This can translate to faster reaction kinetics, allowing for shorter reaction times and potentially lower energy consumption in an industrial setting. Furthermore, the ability to conduct reactions under milder conditions can be advantageous when working with sensitive substrates.

Cost Analysis

The primary drawback of using 3-Fluoro-2-methylbenzenesulfonyl chloride is its cost. The synthesis of this fluorinated aromatic compound is a more complex and likely lower-yield process compared to the straightforward industrial production of p-toluenesulfonyl chloride and benzenesulfonyl chloride.

Table 2: Estimated Bulk Pricing of Sulfonyl Chlorides

CompoundEstimated Price per kg (USD)
3-Fluoro-2-methylbenzenesulfonyl chlorideNot readily available, expected to be significantly >$1000/kg
p-Toluenesulfonyl Chloride$50 - $260[1][2][3]
Benzenesulfonyl Chloride$73 - $150[4][5][6]

The manufacturing process for 3-Fluoro-2-methylbenzenesulfonyl chloride likely involves multi-step synthesis starting from fluorinated and methylated precursors, contributing to its higher price. In contrast, benzenesulfonyl chloride and p-toluenesulfonyl chloride are produced on a large scale through relatively simple and high-yielding industrial processes, such as the chlorosulfonation of benzene or toluene.

Experimental Protocols

To ensure a fair and reproducible comparison, detailed experimental protocols for the synthesis of N-benzylsulfonamides using each of the three reagents are provided below. These protocols are based on standard laboratory procedures for sulfonamide formation.

Protocol 1: Synthesis of N-Benzyl-3-fluoro-2-methylbenzenesulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-Fluoro-2-methylbenzenesulfonyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (p-toluenesulfonamide)

This protocol follows the same steps as Protocol 1, with the substitution of 3-Fluoro-2-methylbenzenesulfonyl chloride with p-toluenesulfonyl chloride.[7][8]

Protocol 3: Synthesis of N-Benzylbenzenesulfonamide

This protocol follows the same steps as Protocol 1, with the substitution of 3-Fluoro-2-methylbenzenesulfonyl chloride with benzenesulfonyl chloride.

Visualization of the Cost-Benefit Analysis

The following diagram illustrates the key factors influencing the decision to use 3-Fluoro-2-methylbenzenesulfonyl chloride.

CostBenefitAnalysis cluster_benefits Potential Benefits cluster_costs Costs IncreasedReactivity Increased Reactivity Decision Decision to Use 3-Fluoro-2-methyl- benzenesulfonyl chloride IncreasedReactivity->Decision Faster reactions MilderConditions Milder Reaction Conditions MilderConditions->Decision Substrate compatibility ImprovedSelectivity Improved Selectivity (Potential) ImprovedSelectivity->Decision Specific applications HighCost High Reagent Cost LimitedAvailability Limited Bulk Availability Decision->HighCost Budget constraints Decision->LimitedAvailability Scalability issues

Caption: Factors in the cost-benefit analysis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Conclusion

The use of 3-Fluoro-2-methylbenzenesulfonyl chloride in synthesis presents a clear trade-off between performance and cost. Its enhanced reactivity, driven by the electronic properties of the fluorine substituent, can be a significant advantage in specific scenarios, potentially leading to higher efficiency and enabling reactions that are challenging with less reactive reagents.

However, for many standard applications where high yields are achievable with conventional reagents like p-toluenesulfonyl chloride or benzenesulfonyl chloride, the substantially higher cost of the fluorinated analogue is a major deterrent. The decision to employ 3-Fluoro-2-methylbenzenesulfonyl chloride should be made on a case-by-case basis, carefully weighing the potential for improved reaction performance against the significant increase in reagent cost. For large-scale synthesis in drug development, the cost factor is likely to be prohibitive unless the unique reactivity of this reagent provides a critical advantage that cannot be achieved with more economical alternatives. Further research into more cost-effective manufacturing processes for 3-Fluoro-2-methylbenzenesulfonyl chloride could make it a more viable option for a broader range of applications in the future.

References

A Comparative Guide to Alternative Reagents for 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents to 3-Fluoro-2-methylbenzenesulfonyl chloride, a versatile building block in medicinal chemistry and organic synthesis. The selection of an appropriate benzenesulfonyl chloride is critical as the electronic and steric properties of the substituents on the aromatic ring significantly influence the reagent's reactivity, selectivity, and the properties of the resulting sulfonamide products. This document offers an objective analysis of commercially available alternatives, supported by physicochemical data and a generalized experimental protocol for performance evaluation.

Introduction to 3-Fluoro-2-methylbenzenesulfonyl Chloride and its Alternatives

3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable reagent for the synthesis of sulfonamides, which are prominent scaffolds in a wide array of therapeutic agents. The fluorine and methyl substituents modulate the reactivity of the sulfonyl chloride group and provide points for potential interaction with biological targets. The exploration of alternative reagents with different substitution patterns is a key strategy in drug discovery for optimizing pharmacological profiles.

This guide focuses on a selection of commercially available fluoro- and methyl-substituted benzenesulfonyl chloride isomers, as well as other analogs with varying electronic and steric properties. The comparative analysis aims to assist researchers in making informed decisions when selecting reagents for their specific synthetic needs.

Comparative Analysis of Alternative Reagents

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions, such as the formation of sulfonamides, is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic effects (inductive and resonance) and steric hindrance imposed by the substituents on the benzene ring.

  • Electronic Effects: Electron-withdrawing groups (EWGs), such as fluorine and nitro groups, increase the electrophilicity of the sulfonyl sulfur, thereby increasing the reagent's reactivity. Conversely, electron-donating groups (EDGs), like methyl groups, decrease reactivity.

  • Steric Effects: Bulky substituents, particularly in the ortho position to the sulfonyl chloride group, can sterically hinder the approach of a nucleophile, potentially reducing the reaction rate.

The following sections provide a detailed comparison of selected alternatives to 3-Fluoro-2-methylbenzenesulfonyl chloride.

Isomeric Fluoro-methylbenzenesulfonyl Chlorides

The position of the fluoro and methyl groups on the benzene ring significantly impacts the reagent's properties.

G cluster_ortho Ortho-Methyl Isomers cluster_meta Meta-Methyl Isomers cluster_para Para-Methyl Isomers 3-Fluoro-2-methyl 3-Fluoro-2-methyl- benzenesulfonyl chloride Reactivity influenced by ortho-methyl steric hindrance and meta-fluoro electron withdrawal Reactivity influenced by ortho-methyl steric hindrance and meta-fluoro electron withdrawal 3-Fluoro-2-methyl->Reactivity influenced by ortho-methyl steric hindrance and meta-fluoro electron withdrawal 4-Fluoro-2-methyl 4-Fluoro-2-methyl- benzenesulfonyl chloride Ortho-methyl steric hindrance with para-fluoro electron withdrawal Ortho-methyl steric hindrance with para-fluoro electron withdrawal 4-Fluoro-2-methyl->Ortho-methyl steric hindrance with para-fluoro electron withdrawal 5-Fluoro-2-methyl 5-Fluoro-2-methyl- benzenesulfonyl chloride Ortho-methyl steric hindrance with meta-fluoro electron withdrawal Ortho-methyl steric hindrance with meta-fluoro electron withdrawal 5-Fluoro-2-methyl->Ortho-methyl steric hindrance with meta-fluoro electron withdrawal 2-Fluoro-3-methyl 2-Fluoro-3-methyl- benzenesulfonyl chloride Meta-methyl donation with ortho-fluoro strong electron withdrawal Meta-methyl donation with ortho-fluoro strong electron withdrawal 2-Fluoro-3-methyl->Meta-methyl donation with ortho-fluoro strong electron withdrawal 4-Fluoro-3-methyl 4-Fluoro-3-methyl- benzenesulfonyl chloride Meta-methyl donation with para-fluoro electron withdrawal Meta-methyl donation with para-fluoro electron withdrawal 4-Fluoro-3-methyl->Meta-methyl donation with para-fluoro electron withdrawal 3-Fluoro-4-methyl 3-Fluoro-4-methyl- benzenesulfonyl chloride Para-methyl donation with meta-fluoro electron withdrawal Para-methyl donation with meta-fluoro electron withdrawal 3-Fluoro-4-methyl->Para-methyl donation with meta-fluoro electron withdrawal

Other Substituted Benzenesulfonyl Chlorides

A broader range of alternatives includes reagents with different halogen or electron-withdrawing/donating groups.

G Benzenesulfonyl_chloride Benzenesulfonyl chloride (Baseline) p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride (Tosyl chloride) Benzenesulfonyl_chloride->p-Toluenesulfonyl_chloride Decreased reactivity (EDG: -CH3) 2,3-Difluorobenzenesulfonyl_chloride 2,3-Difluorobenzenesulfonyl chloride Benzenesulfonyl_chloride->2,3-Difluorobenzenesulfonyl_chloride Increased reactivity (EWGs: -F) 3-Fluoro-4-nitrobenzenesulfonyl_chloride 3-Fluoro-4-nitro- benzenesulfonyl chloride Benzenesulfonyl_chloride->3-Fluoro-4-nitrobenzenesulfonyl_chloride Significantly increased reactivity (Strong EWGs: -F, -NO2) Pentafluorobenzenesulfonyl_chloride Pentafluorobenzenesulfonyl chloride Benzenesulfonyl_chloride->Pentafluorobenzenesulfonyl_chloride Highly increased reactivity (Multiple EWGs: -F) 3-Chloro-2-methylbenzenesulfonyl_chloride 3-Chloro-2-methyl- benzenesulfonyl chloride 3-Fluoro-2-methylbenzenesulfonyl_chloride 3-Fluoro-2-methyl- benzenesulfonyl chloride 3-Fluoro-2-methylbenzenesulfonyl_chloride->3-Chloro-2-methylbenzenesulfonyl_chloride Similar steric profile, -Cl is a weaker EWG than -F

Data Presentation

The following tables summarize the physicochemical properties and a qualitative reactivity comparison of 3-Fluoro-2-methylbenzenesulfonyl chloride and its alternatives. The reactivity is estimated based on the electronic and steric effects of the substituents, with benzenesulfonyl chloride as the baseline. A higher reactivity index suggests a faster reaction rate in sulfonamide formation.

Table 1: Physicochemical Properties of Alternative Benzenesulfonyl Chlorides

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Fluoro-2-methylbenzenesulfonyl chloride 875166-92-0 C₇H₆ClFO₂S 208.64 N/A N/A
4-Fluoro-2-methylbenzenesulfonyl chloride7079-48-3C₇H₆ClFO₂S208.64N/A245-246
5-Fluoro-2-methylbenzenesulfonyl chloride[1][2][3]445-05-6C₇H₆ClFO₂S208.64N/AN/A
3-Fluoro-4-methylbenzenesulfonyl chloride[4]90260-13-2C₇H₆ClFO₂S208.64N/AN/A
4-Fluoro-3-methylbenzenesulfonyl chloride[5][6][7][8]629672-19-1C₇H₆ClFO₂S208.6435-40287.5
2,3-Difluorobenzenesulfonyl chloride[9][10][11][12]210532-24-4C₆H₃ClF₂O₂S212.60N/A~237.5 (predicted)
3-Chloro-2-methylbenzenesulfonyl chlorideN/AC₇H₆Cl₂O₂S225.09N/AN/A
p-Toluenesulfonyl chloride98-59-9C₇H₇ClO₂S190.6569-71145-146 (15 mmHg)
Benzenesulfonyl chloride[13]98-09-9C₆H₅ClO₂S176.6214.5251-252
3-Fluoro-4-nitrobenzenesulfonyl chloride[14][15]86156-93-6C₆H₃ClFNO₄S239.6142-49N/A
Pentafluorobenzenesulfonyl chloride[16]2524-48-3C₆ClF₅O₂S266.6029-32210-211

Table 2: Qualitative Reactivity Comparison

ReagentKey Substituent EffectsEstimated Relative Reactivity
3-Fluoro-2-methylbenzenesulfonyl chloride ortho-Me (Steric hindrance, weak EDG), meta-F (EWG) Moderate
4-Fluoro-2-methylbenzenesulfonyl chloride[17][18]ortho-Me (Steric hindrance, weak EDG), para-F (EWG)Moderate
5-Fluoro-2-methylbenzenesulfonyl chlorideortho-Me (Steric hindrance, weak EDG), meta-F (EWG)Moderate
3-Fluoro-4-methylbenzenesulfonyl chloridepara-Me (EDG), meta-F (EWG)Moderate to Low
4-Fluoro-3-methylbenzenesulfonyl chloridemeta-Me (weak EDG), para-F (EWG)Moderate
2,3-Difluorobenzenesulfonyl chlorideortho-F (strong EWG), meta-F (EWG)High
3-Chloro-2-methylbenzenesulfonyl chloride[19]ortho-Me (Steric hindrance, weak EDG), meta-Cl (EWG)Moderate
p-Toluenesulfonyl chloride[20][21]para-Me (EDG)Low
Benzenesulfonyl chloride(Unsubstituted baseline)Baseline
3-Fluoro-4-nitrobenzenesulfonyl chloridemeta-F (EWG), para-NO₂ (strong EWG)Very High
Pentafluorobenzenesulfonyl chlorideMultiple -F (strong EWGs)Very High

Experimental Protocols

The following is a generalized protocol for the synthesis of a sulfonamide, which can be used to compare the performance of 3-Fluoro-2-methylbenzenesulfonyl chloride and its alternatives. Benzylamine is used as a representative primary amine nucleophile.

G Start Start Dissolve_Amine Dissolve benzylamine and base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM) Start->Dissolve_Amine Cool Cool the solution to 0 °C Dissolve_Amine->Cool Add_Sulfonyl_Chloride Add the benzenesulfonyl chloride reagent dropwise Cool->Add_Sulfonyl_Chloride React Allow the reaction to warm to room temperature and stir Add_Sulfonyl_Chloride->React Monitor Monitor reaction progress by TLC React->Monitor Workup Perform aqueous workup to remove salts and excess reagents Monitor->Workup Upon completion Purify Purify the crude product (e.g., column chromatography or recrystallization) Workup->Purify Characterize Characterize the pure sulfonamide (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Materials:

  • Substituted benzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of the substituted benzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-benzylsulfonamide.

Performance Metrics for Comparison:

  • Reaction Time: Time required for the complete consumption of the limiting reagent as determined by TLC.

  • Isolated Yield: The percentage yield of the purified sulfonamide product.

  • Purity: Assessed by NMR spectroscopy and/or LC-MS.

By conducting this standardized experiment for each alternative reagent, researchers can generate quantitative data to build a direct performance comparison.

Conclusion

The choice of a substituted benzenesulfonyl chloride is a critical parameter in the synthesis of sulfonamides for drug discovery and development. This guide provides a framework for selecting alternatives to 3-Fluoro-2-methylbenzenesulfonyl chloride based on their physicochemical properties and predicted reactivity. The provided experimental protocol offers a standardized method for generating comparative performance data. Ultimately, the optimal reagent will depend on the specific requirements of the synthetic target and the desired properties of the final product. Researchers are encouraged to use this guide as a starting point for their own empirical evaluation of these versatile reagents.

References

Comparative Analysis of Synthetic Routes to 3-Fluoro-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Fluoro-2-methylbenzenesulfonyl chloride, a key intermediate in the development of novel pharmaceutical agents and agrochemicals. The routes are evaluated based on reaction conditions, starting material accessibility, and overall efficiency, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis.

Executive Summary

Two plausible and effective synthetic routes for 3-Fluoro-2-methylbenzenesulfonyl chloride have been identified and analyzed:

  • Route 1: The Sandmeyer-type Reaction: This classical approach involves the diazotization of 3-Fluoro-2-methylaniline followed by a reaction with sulfur dioxide and a copper(I) catalyst. This method is well-documented for a wide range of substituted anilines and generally provides good yields.

  • Route 2: Direct Chlorosulfonation: This route involves the direct reaction of 2-Fluoro-6-methyltoluene with chlorosulfonic acid. While potentially more direct, this method can sometimes suffer from issues with regioselectivity and the handling of the highly corrosive chlorosulfonic acid.

The selection of the optimal route will depend on factors such as the availability and cost of the starting materials, desired purity of the final product, and the scale of the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes.

ParameterRoute 1: Sandmeyer-type ReactionRoute 2: Direct Chlorosulfonation
Starting Material 3-Fluoro-2-methylaniline2-Fluoro-6-methyltoluene
Key Reagents Sodium nitrite, Hydrochloric acid, Acetic acid, Sulfur dioxide, Copper(I) chlorideChlorosulfonic acid
Reaction Temperature -10°C to 30°C0°C to 25°C
Reaction Time 2-3 hours1-2 hours
Reported Yield Range 60-80% (estimated based on similar substrates[1][2])50-70% (estimated based on similar substrates[3])
Purification Method Extraction and vacuum distillation[1]Quenching on ice and extraction[3]

Experimental Protocols

Route 1: Sandmeyer-type Reaction from 3-Fluoro-2-methylaniline

This procedure is adapted from established protocols for the synthesis of substituted benzenesulfonyl chlorides.[1][2]

1. Diazotization:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of 3-Fluoro-2-methylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and glacial acetic acid (10 mL) is prepared.

  • The mixture is cooled to -10°C in an ice-salt bath.

  • A solution of sodium nitrite (0.11 mol) in water (15 mL) is added dropwise, maintaining the temperature below -5°C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at -5°C to ensure complete diazotization.

2. Sulfonylation:

  • In a separate larger vessel, a saturated solution of sulfur dioxide in glacial acetic acid (100 mL) is prepared by bubbling SO2 gas through the solvent.

  • Copper(I) chloride (0.01 mol) is added to this solution.

  • The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide solution at a temperature maintained between 10°C and 30°C. Significant foaming may occur and can be controlled with the addition of a small amount of ether.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

3. Work-up and Purification:

  • The reaction mixture is poured onto crushed ice (200 g).

  • The aqueous mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution until neutral, then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude 3-Fluoro-2-methylbenzenesulfonyl chloride is then purified by vacuum distillation.

Route 2: Direct Chlorosulfonation of 2-Fluoro-6-methyltoluene

This protocol is based on general procedures for the chlorosulfonation of aromatic compounds.[3]

1. Reaction Setup:

  • In a flask equipped with a stirrer, thermometer, and a dropping funnel, and protected from atmospheric moisture, place chlorosulfonic acid (0.3 mol).

  • The flask is cooled in an ice bath to 0°C.

2. Chlorosulfonation:

  • 2-Fluoro-6-methyltoluene (0.1 mol) is added dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0°C and 5°C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction should be monitored for the evolution of HCl gas.

3. Work-up and Purification:

  • The reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated crude product is then extracted with a suitable solvent such as dichloromethane or diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 3-Fluoro-2-methylbenzenesulfonyl chloride, which can be further purified by vacuum distillation if necessary.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described.

Sandmeyer_Type_Reaction Start 3-Fluoro-2-methylaniline Reagent1 NaNO₂, HCl, H₂O, -5°C Intermediate Diazonium Salt Reagent1->Intermediate Reagent2 SO₂, CuCl, Acetic Acid Product 3-Fluoro-2-methylbenzenesulfonyl chloride Reagent2->Product

Caption: Synthetic pathway for Route 1: Sandmeyer-type reaction.

Direct_Chlorosulfonation Start 2-Fluoro-6-methyltoluene Reagent ClSO₃H, 0°C Product 3-Fluoro-2-methylbenzenesulfonyl chloride Reagent->Product

Caption: Synthetic pathway for Route 2: Direct Chlorosulfonation.

References

Assessing the Purity of Synthesized 3-Fluoro-2-methylbenzenesulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-Fluoro-2-methylbenzenesulfonyl chloride, a key intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Potentiometric Titration are objectively compared, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. The following table summarizes the key characteristics of four common techniques for the analysis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Technique Principle Information Provided Advantages Limitations Typical Purity Range (%)
HPLC (High-Performance Liquid Chromatography) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, high sensitivity, suitable for a wide range of compounds.Can be time-consuming, may require derivatization for compounds lacking a UV chromophore.95.0 - 99.9
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantitative purity, identification of volatile impurities by mass spectrum.High sensitivity, excellent for volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.95.0 - 99.9
qNMR (Quantitative Nuclear Magnetic Resonance) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to the signal.Absolute purity determination without the need for a specific reference standard of the analyte.Highly accurate and precise, provides structural confirmation, non-destructive.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.98.0 - 100.0
Potentiometric Titration Measurement of the potential difference between two electrodes as a function of added titrant volume.Assay of the active sulfonyl chloride content.Simple, inexpensive, provides a direct measure of the reactive species.Less specific than chromatographic methods, may not detect non-reactive impurities.90.0 - 101.0 (as assay)

Potential Impurities in the Synthesis of 3-Fluoro-2-methylbenzenesulfonyl Chloride

The primary route to 3-Fluoro-2-methylbenzenesulfonyl chloride involves the diazotization of 2-fluoro-3-methylaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. Based on this synthesis, potential impurities may include:

  • Isomeric Sulfonyl Chlorides: Formation of other isomers such as 2-fluoro-6-methylbenzenesulfonyl chloride or 3-fluoro-4-methylbenzenesulfonyl chloride can occur due to incomplete regioselectivity in the sulfonation step.

  • 3-Fluoro-2-methylbenzenesulfonic Acid: Hydrolysis of the sulfonyl chloride product, either during the reaction workup or upon storage, leads to the corresponding sulfonic acid.

  • Starting Material: Unreacted 2-fluoro-3-methylaniline.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., hydrochloric acid, acetic acid, diethyl ether).

  • Inorganic Salts: Byproducts from the diazotization and Sandmeyer reactions (e.g., sodium chloride, copper salts).

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Due to the reactivity of the sulfonyl chloride group, direct analysis by HPLC can be challenging. A common approach is to derivatize the sulfonyl chloride to a more stable sulfonamide. However, with careful method development, direct analysis is also possible.

Instrumentation and Conditions for Direct Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 40% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 3-Fluoro-2-methylbenzenesulfonyl chloride.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of aryl sulfonyl chlorides is feasible, although care must be taken to avoid thermal degradation in the injector port.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

  • Column: A low to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C (a lower temperature may be trialed to minimize degradation).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Scan range of m/z 40-400.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a non-polar solvent such as dichloromethane or hexane.

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis:

Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of 3-Fluoro-2-methylbenzenesulfonyl chloride. Impurities can be tentatively identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity against a certified internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., Chloroform-d, Acetone-d6).

  • Internal Standard: A high-purity certified reference material with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-bis(trimethylsilyl)benzene).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 3-Fluoro-2-methylbenzenesulfonyl chloride into an NMR tube.

  • Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard and add it to the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently swirl to dissolve the solids completely.

Data Acquisition:

Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1 relaxation time).

Data Analysis:

The purity of the sample is calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • sample = 3-Fluoro-2-methylbenzenesulfonyl chloride

  • IS = Internal Standard

Potentiometric Titration

This method quantifies the reactive sulfonyl chloride content by reacting it with a nucleophile and then titrating the excess nucleophile or a reaction product.

Principle:

3-Fluoro-2-methylbenzenesulfonyl chloride reacts with an excess of a nucleophile, such as benzyl mercaptan. The amount of unreacted mercaptan can then be determined by potentiometric titration with a suitable titrant, such as silver nitrate.

Reagents:

  • Standardized silver nitrate solution (e.g., 0.1 M).

  • Benzyl mercaptan solution in a suitable solvent (e.g., pyridine or a mixture of pyridine and acetonitrile).

  • Sample dissolved in an appropriate solvent.

Procedure:

  • Accurately weigh a sample of 3-Fluoro-2-methylbenzenesulfonyl chloride and dissolve it in a suitable solvent.

  • Add a known excess of the benzyl mercaptan solution and allow the reaction to proceed to completion.

  • Titrate the resulting solution with the standardized silver nitrate solution using a silver-indicating electrode and a suitable reference electrode.

  • The endpoint is determined from the inflection point of the titration curve (potential vs. volume of titrant).

Data Analysis:

The amount of sulfonyl chloride is calculated based on the amount of benzyl mercaptan consumed in the reaction, which is determined by the difference between the initial amount of mercaptan added and the amount of unreacted mercaptan determined by the titration.

Visualizations

The following diagrams illustrate the logical workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Assessment Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas (TIC) detect->integrate identify Identify Impurities by MS detect->identify calculate Calculate Purity (%) integrate->calculate

GC-MS Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity (%) integrate->calculate

qNMR Purity Assessment Workflow

Conclusion

The purity assessment of 3-Fluoro-2-methylbenzenesulfonyl chloride can be effectively performed using a variety of analytical techniques. HPLC and GC-MS are powerful chromatographic methods for quantifying purity and identifying impurities. qNMR offers a highly accurate method for absolute purity determination without the need for a specific reference standard of the analyte. Potentiometric titration provides a straightforward assay of the reactive sulfonyl chloride content. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy. For comprehensive characterization, a combination of these techniques is often recommended.

Comparative Kinetic Analysis of 3-Fluoro-2-methylbenzenesulfonyl Chloride and Alternative Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of 3-Fluoro-2-methylbenzenesulfonyl chloride and other common sulfonylating agents. Due to the limited availability of direct kinetic data for 3-Fluoro-2-methylbenzenesulfonyl chloride in publicly accessible literature, this guide draws upon extensive data for structurally related benzenesulfonyl chlorides to provide a robust comparative framework. The analysis focuses on solvolysis reactions, which serve as a reliable proxy for electrophilic reactivity.

Introduction to Sulfonyl Chlorides in Drug Discovery

Sulfonyl chlorides are a cornerstone in medicinal chemistry, primarily utilized for the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The reactivity of the sulfonyl chloride moiety is paramount to the efficiency of sulfonamide formation and is significantly influenced by the electronic and steric nature of the substituents on the aryl ring. Understanding the kinetic profile of these reagents is crucial for reaction optimization, impurity control, and the rational design of synthetic routes.

Comparative Kinetic Data

The following table summarizes the first-order rate constants (k) for the solvolysis of various benzenesulfonyl chloride derivatives. Solvolysis in water provides a standardized measure of the intrinsic reactivity of the sulfonyl chloride towards a nucleophile.

Sulfonyl ChlorideSubstituentsRate Constant (k) in H₂O at 25°C (s⁻¹)Reference
Benzenesulfonyl Chloride Unsubstituted1.104 x 10⁻⁴[1]
p-Toluenesulfonyl Chloride 4-Methyl1.357 x 10⁻⁴[1]
3-Fluorobenzenesulfonyl Chloride 3-FluoroEstimated to be slightly higher than benzenesulfonyl chlorideN/A
2-Methylbenzenesulfonyl Chloride 2-MethylEnhanced reactivity compared to the 4-methyl isomer[2]
2,4,6-Trimethylbenzenesulfonyl Chloride 2,4,6-TrimethylSignificantly higher than benzenesulfonyl chloride[3][4]
3-Fluoro-2-methylbenzenesulfonyl Chloride 3-Fluoro, 2-MethylPredicted to have enhanced reactivityN/A

Analysis of Substituent Effects:

  • Electron-donating groups , such as the methyl group in p-toluenesulfonyl chloride, slightly increase the rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride.[5]

  • Electron-withdrawing groups , like the fluoro group in the meta position, are expected to increase the electrophilicity of the sulfur atom, leading to a faster rate of nucleophilic attack.

  • Ortho-substituents , particularly alkyl groups, have been shown to cause a counterintuitive acceleration in the rate of nucleophilic substitution at the sulfonyl sulfur.[2] This is attributed to steric strain in the ground state of the sulfonyl chloride, which is relieved in the transition state. Therefore, the 2-methyl group in 3-Fluoro-2-methylbenzenesulfonyl chloride is predicted to significantly enhance its reactivity.

Based on these established principles, 3-Fluoro-2-methylbenzenesulfonyl chloride is anticipated to be a highly reactive sulfonylating agent , likely exceeding the reactivity of both benzenesulfonyl chloride and p-toluenesulfonyl chloride. The combined electronic effect of the 3-fluoro group and the steric effect of the 2-methyl group should render the sulfonyl group highly susceptible to nucleophilic attack.

Experimental Protocols for Kinetic Analysis

A common and effective method for determining the rate of solvolysis of sulfonyl chlorides is the conductometric method . This technique relies on the production of hydrochloric acid and a sulfonic acid during the reaction, which increases the conductivity of the solution.

Protocol: Kinetic Analysis of Sulfonyl Chloride Solvolysis by Conductometry

  • Reagent Preparation:

    • Prepare a stock solution of the sulfonyl chloride (e.g., 0.1 M) in a non-nucleophilic, water-miscible solvent such as acetone or dioxane.

    • Prepare the desired aqueous solvent mixture (e.g., 50:50 acetone:water v/v).

  • Instrumentation Setup:

    • Use a conductivity meter with a thermostatted cell to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Calibrate the conductivity meter using standard KCl solutions.

  • Kinetic Run:

    • Equilibrate the aqueous solvent mixture in the thermostatted conductivity cell.

    • Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the cell with rapid mixing. The final concentration of the sulfonyl chloride should be low (e.g., 10⁻³ M) to ensure pseudo-first-order conditions.

    • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading stabilizes).

  • Data Analysis:

    • The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance at the end of the reaction. The slope of this plot will be -k.

Alternative Methods:

  • Spectrophotometry: If the sulfonyl chloride or the product has a distinct UV-Vis absorbance, the reaction can be monitored by following the change in absorbance over time.[6][7]

  • Chromatography (HPLC, GC): Aliquots of the reaction mixture can be quenched at different time points and analyzed by chromatography to determine the concentration of the reactant or product.[8][9]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagent_Prep Reagent Preparation Initiate_Rxn Initiate Reaction (Mixing) Reagent_Prep->Initiate_Rxn Inst_Setup Instrument Setup Inst_Setup->Initiate_Rxn Monitor_Data Monitor Conductivity vs. Time Initiate_Rxn->Monitor_Data Plot_Data Plot ln(G∞ - Gt) vs. Time Monitor_Data->Plot_Data Calc_Rate Calculate Rate Constant (k) Plot_Data->Calc_Rate

Caption: Experimental workflow for the kinetic analysis of sulfonyl chloride solvolysis.

Reactivity_Comparison High_Reactivity High Reactivity Moderate_Reactivity Moderate Reactivity High_Reactivity->Moderate_Reactivity Decreasing Reactivity Baseline_Reactivity Baseline Reactivity Moderate_Reactivity->Baseline_Reactivity Decreasing Reactivity F_Me_BSC 3-Fluoro-2-methyl- benzenesulfonyl chloride (Predicted) Me_BSC 2-Methyl- benzenesulfonyl chloride Mesitylenesulfonyl_chloride 2,4,6-Trimethyl- benzenesulfonyl chloride TsCl p-Toluenesulfonyl chloride BSC Benzenesulfonyl chloride

Caption: Predicted relative reactivity of various sulfonyl chlorides in nucleophilic substitution reactions.

Conclusion

References

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